2-Aminoethyl carbamate hydrochloride
Description
Properties
IUPAC Name |
2-aminoethyl carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2.ClH/c4-1-2-7-3(5)6;/h1-2,4H2,(H2,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPISTXRFWPZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Role of Carbamates as Peptide Bond Surrogates in Drug Design
Executive Summary
In modern medicinal chemistry, the poor pharmacokinetic profile of native peptides—specifically their rapid proteolysis and low membrane permeability—remains a primary bottleneck in drug development. The carbamate moiety (
This guide analyzes the physicochemical basis, synthetic pathways, and biological validation of carbamates in peptidomimetic design. It provides actionable protocols for synthesis and stability testing, serving as a blueprint for optimizing peptide-based therapeutics.
Physicochemical & Structural Basis[2]
The Carbamate vs. Amide Isosterism
The utility of carbamates stems from their structural resemblance to the peptide bond while introducing specific electronic and steric deviations that prevent enzymatic recognition.
Table 1: Comparative Physicochemical Profile
| Feature | Native Amide Bond ( | Carbamate Surrogate ( | Impact on Drug Design |
| Bond Length | Increases backbone length slightly; alters side-chain spacing. | ||
| Geometry | Planar ( | Planar ( | Retains conformational restriction necessary for receptor binding. |
| H-Bonding | 1 Donor (NH), 1 Acceptor (CO) | 1 Donor (NH), 2 Acceptors (CO, -O-) | Additional oxygen can act as a weak acceptor; alters solvation shell. |
| Lipophilicity | Moderate | Higher (generally) | Improves passive membrane permeability. |
| Enzymatic Stability | Low (susceptible to proteases) | High (resistant to standard proteases) | Significantly extends half-life ( |
| Electronic Character | Resonance stabilization | Stronger resonance; O-atom donation | Reduces electrophilicity of the carbonyl, resisting nucleophilic attack. |
Conformational Restriction
The carbamate nitrogen's lone pair participates in resonance with the carbonyl group, imposing a planar geometry similar to the peptide bond. However, the additional oxygen atom in the backbone (
Biological Rationale: The Stability Mechanism
The primary driver for employing carbamates is metabolic stability . Proteases (serine, cysteine, aspartyl, and metalloproteases) specifically recognize the amide bond geometry and electronic signature.
Mechanism of Resistance:
-
Stereoelectronic Effects: The alkoxy group (
) donates electron density to the carbonyl carbon, making it less electrophilic than an amide carbonyl. This raises the energy barrier for the nucleophilic attack by the catalytic serine or cysteine of the protease. -
Steric Hindrance: The additional oxygen atom alters the spatial arrangement, often preventing the "scissile bond" from aligning correctly with the enzyme's catalytic triad.
Visualization: Stability Logic Flow
The following diagram illustrates the divergent fates of native peptides versus carbamate peptidomimetics in a biological system.
Caption: Comparative metabolic fate of native amides vs. carbamate surrogates. The carbamate's electronic properties prevent the nucleophilic attack required for hydrolysis.
Synthetic Methodologies
Constructing the carbamate linkage requires precise control to avoid side reactions (e.g., urea formation). The choice of method depends on the availability of starting materials (alcohols vs. amines) and the sensitivity of the rest of the molecule.
Key Synthetic Routes
-
Chloroformate Route: Reaction of an alcohol with phosgene (or equivalents like triphosgene) to form a chloroformate, followed by amine addition.
-
Activated Carbonate Route: Using
-nitrophenyl chloroformate or -disuccinimidyl carbonate (DSC) to form a stable intermediate that reacts with amines. -
Curtius Rearrangement: Conversion of an acyl azide to an isocyanate, which is then trapped by an alcohol.
Visualization: Synthetic Workflow
Caption: Three primary synthetic pathways to carbamate peptidomimetics. The Activated Carbonate route is often preferred for mildness.
Protocol 1: Synthesis via Activated Carbonate (Mixed Anhydride Method)
This protocol uses 4-nitrophenyl chloroformate , a standard reagent for generating activated carbonates that react cleanly with amines to form carbamates.
Materials:
-
Alcohol substrate (1.0 equiv)
-
4-Nitrophenyl chloroformate (1.2 equiv)
-
Pyridine or Triethylamine (2.0 equiv)
-
Amine substrate (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve the alcohol (1.0 equiv) and pyridine (2.0 equiv) in anhydrous DCM at 0°C under inert atmosphere (
or Ar). -
Addition: Dropwise add a solution of 4-nitrophenyl chloroformate (1.2 equiv) in DCM.
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2–4 hours. Monitor by TLC (formation of the activated carbonate).
-
Coupling: Once activation is complete, add the amine (1.2 equiv) directly to the reaction mixture. (Optionally, add a catalytic amount of DMAP if the amine is unreactive).
-
Completion: Stir at RT for 4–12 hours. The solution will turn yellow due to the release of 4-nitrophenol.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated
(to remove 4-nitrophenol), and brine. Dry over . -
Purification: Flash column chromatography.
Validation Check:
-
NMR: Look for the disappearance of the
-proton signal of the alcohol and the appearance of the carbamate NH signal (broad singlet, 5.0–7.0 ppm). -
MS: Confirm molecular weight (
).
Experimental Validation: Stability Profiling
Once synthesized, the carbamate surrogate must be tested for proteolytic stability compared to the native peptide.
Protocol 2: In Vitro Enzymatic Stability Assay
Objective: Determine the half-life (
Materials:
-
Test Compound (Carbamate) and Control (Native Amide analogue).
-
Enzyme solution (e.g., Trypsin from bovine pancreas) in PBS (pH 7.4).
-
Internal Standard (e.g., Warfarin or Tolbutamide).
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: Dilute stock to 10
M in PBS containing the enzyme (e.g., 10 units/mL). Incubate at 37°C in a shaking water bath. -
Sampling: At defined time points (0, 15, 30, 60, 120, 240 min), remove a 50
L aliquot. -
Quenching: Immediately add 150
L of ice-cold Acetonitrile (containing Internal Standard) to quench the reaction and precipitate proteins. -
Processing: Centrifuge at 10,000 rpm for 10 min. Collect the supernatant.
-
Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion peak area.
-
Calculation: Plot
vs. time. The slope determines half-life: .
Expected Outcome:
-
Native Peptide: Rapid degradation (
min). -
Carbamate Surrogate: High stability (
hours or stable).
Case Study: HIV Protease Inhibitors
The most successful application of carbamate surrogates is in HIV Protease Inhibitors (PIs) .
-
Drug: Darunavir (Prezista).
-
Role of Carbamate: Darunavir contains a bis-tetrahydrofuranyl (Bis-THF) carbamate . This moiety is not just a linker; it is a high-affinity ligand that fills the S2 subsite of the HIV protease.
-
Mechanism: The cyclic ether oxygens of the Bis-THF group accept hydrogen bonds from the backbone NH groups of Asp29 and Asp30 in the protease. The carbamate linkage itself provides the necessary spacing and stability against the aspartyl protease mechanism.
-
Result: The carbamate allows the drug to bind tightly to the active site backbone, making it effective even against multi-drug resistant strains where side-chain mutations occur.
References
-
Ghosh, A. K., et al. (2007). "Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance." Journal of Medicinal Chemistry. Link
-
Kumari, S., et al. (2020). "Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents." Arhiv za higijenu rada i toksikologiju. Link
-
Ray, S., et al. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry. Link
- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard text for bioisosterism principles).
Sources
Safe Handling and Application of 2-Aminoethyl Carbamate Hydrochloride Salts in Drug Discovery
Executive Summary & Technical Context
In the context of modern drug development—specifically within Antibody-Drug Conjugates (ADCs), PROTACs, and peptidomimetic synthesis—2-Aminoethyl carbamate hydrochloride typically refers to a class of mono-protected ethylenediamine derivatives.[1] These compounds serve as critical bifunctional linkers , providing a diamine spacer where one amine is masked by a carbamate protecting group (e.g., Cbz, Alloc, or Boc) and the other is available as a hydrochloride salt for immediate conjugation.
This guide addresses the safety, stability, and handling of this compound class, with specific focus on the three industry-standard variants:
-
Benzyl N-(2-aminoethyl)carbamate HCl (Cbz-protected)
-
Allyl N-(2-aminoethyl)carbamate HCl (Alloc-protected)
-
tert-Butyl N-(2-aminoethyl)carbamate HCl (Boc-protected)
Warning: While "2-Aminoethyl carbamate" can chemically refer to the unsubstituted ester (
Physicochemical Profile & Stability
Understanding the dual nature of these salts (ionic ammonium head + lipophilic carbamate tail) is essential for process safety.
| Property | Benzyl Variant (Cbz) | Allyl Variant (Alloc) | tert-Butyl Variant (Boc) |
| CAS Number | 18807-71-1 | 1049722-41-9 | 79513-35-2 |
| Molecular Weight | ~230.7 g/mol | ~180.6 g/mol | ~196.7 g/mol |
| Physical State | White crystalline solid | White to off-white solid | White crystalline solid |
| Hygroscopicity | Moderate | High | Moderate |
| pH (1% aq) | Acidic (3.5 – 5.0) | Acidic (3.5 – 5.0) | Acidic (4.0 – 5.5) |
| Primary Risk | Hydrolysis releases Benzyl Alcohol | Hydrolysis releases Allyl Alcohol (Toxic) | Acid labile (Isobutylene gas) |
Stability Mechanisms
The hydrochloride salt form stabilizes the free amine, preventing oxidative degradation and intermolecular attack on the carbamate linkage (cyclization to imidazolidinone). However, the presence of moisture can catalyze hydrolysis, particularly for the Alloc variant.
Hazard Identification & Toxicology
GHS Classification: Skin Corr.[2][3] 1B / Eye Dam. 1 (Corrosive due to acidity), STOT SE 3 (Respiratory Irritant).
Acute Toxicity Risks[2][3]
-
Corrosivity: The hydrochloride salt generates localized hydrochloric acid upon contact with moisture (mucous membranes, eyes, sweat).
-
Inhalation: Dust inhalation causes severe respiratory tract irritation.
-
Sensitization: As with many diamine derivatives, there is a risk of skin sensitization (allergic contact dermatitis) upon repeated exposure.
Degradation Byproducts
Improper handling (thermal stress or strong base) can trigger decomposition:
-
Alloc-derivatives: May release Allyl Alcohol , a potent hepatotoxin and lachrymator.
-
Boc-derivatives: Acidic moisture can trigger premature deprotection, releasing flammable Isobutylene gas.
Engineering Controls & Personal Protective Equipment (PPE)
Engineering Controls
-
Primary Barrier: All weighing and transfer operations must be conducted in a Chemical Fume Hood or a Powder Containment Enclosure .
-
Inert Atmosphere: For long-term storage or large-scale dispensing, use a Glove Box under Nitrogen/Argon to prevent moisture uptake (caking).
PPE Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of corrosive dusts. |
| Dermal (Hands) | Double Gloving: Nitrile (Outer) / Latex or Nitrile (Inner) | Protects against permeation; acidic salts can degrade thin latex. |
| Ocular | Chemical Splash Goggles + Face Shield | Standard safety glasses are insufficient for corrosive salts. |
| Body | Lab Coat (Tyvek recommended for >10g) | Prevents dust accumulation on clothing. |
Experimental Protocols: Safe Handling & Synthesis
Weighing and Transfer Protocol
-
Step 1: Equilibrate the reagent container to room temperature before opening to prevent condensation.
-
Step 2: Use anti-static weighing boats. Amine salts are prone to static charge, which disperses dust.
-
Step 3: Immediately reseal the container with Parafilm or electrical tape.
-
Step 4: Clean the balance area with a saturated sodium bicarbonate wipe to neutralize any invisible acidic residue.
Solubilization & Reaction Setup
These salts are typically used in acylation reactions.
-
Dissolution: Dissolve the salt in dry DMF or DCM.
-
Free Basing (In Situ): Add a non-nucleophilic base (e.g., DIPEA or TEA) slowly at 0°C.
-
Caution: Rapid addition generates heat (exothermic neutralization), which may degrade the carbamate moiety.
-
-
Coupling: Add the activated ester/electrophile immediately after free-basing to prevent dimerization.
Visualization of Degradation Pathways
The following diagram illustrates the critical stability checkpoints for the Alloc-protected variant, a common ADC linker.
Figure 1: Stability logic for Alloc-Aminoethyl Carbamate HCl. Moisture leads to toxic byproducts; excess base leads to cyclization.
Emergency Response & Disposal
Spill Response Decision Tree
Figure 2: Emergency response workflow for solid vs. liquid spills.
First Aid[2]
-
Eye Contact: Flush immediately with water for 15 minutes .[4][5] Do not use neutralization agents in the eye.
-
Skin Contact: Wash with soap and water.[2][4] If redness persists (dermatitis), seek medical attention.
-
Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), medical monitoring is required.
Disposal[4]
-
Waste Category: Hazardous Chemical Waste (Corrosive, Organic).
-
Protocol: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not pour down the drain due to aquatic toxicity of carbamate breakdown products.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213719, Allyl (2-aminoethyl)carbamate hydrochloride. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12715871, Benzyl N-(2-aminoethyl)carbamate hydrochloride. Retrieved from [Link]
Sources
Methodological & Application
Ring-opening of cyclic carbonates for β-hydroxyalkyl carbamate synthesis
Application Note: Precision Synthesis of -Hydroxyalkyl Carbamates via Cyclic Carbonate Aminolysis
Executive Summary & Strategic Value
The synthesis of
Key Advantages:
-
Atom Economy: 100% (No leaving groups or by-products).
-
Safety: Eliminates exposure to isocyanates (sensitizers/carcinogens).
-
Functionality: The resulting hydroxyl group provides a handle for further functionalization or hydrogen bonding, enhancing adhesion in polymer applications and solubility in drug delivery systems.
This guide provides high-fidelity protocols for both bulk polymerization (NIPU) and precision small-molecule synthesis, grounded in mechanistic control of regioselectivity and kinetics.
Mechanistic Principles
The reaction is a nucleophilic addition-elimination at the carbonyl center of the cyclic carbonate. While thermodynamically favorable (relief of ring strain), the reaction is kinetically slow at room temperature due to the stability of the 5-membered ring, necessitating catalytic activation.
The Reaction Pathway
The amine nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and ring opening yield the carbamate.
Regioselectivity Challenge: The ring can open in two directions:
-
Path A (Kinetic): Cleavage of the bond between the carbonyl and the oxygen attached to the more substituted carbon yields the Secondary Alcohol . This is generally the major product due to the stability of the alkoxide-like transition state.
-
Path B: Cleavage at the less substituted oxygen yields the Primary Alcohol .
Mechanistic Diagram
The following diagram illustrates the catalytic activation using a dual-activation strategy (e.g., TBD or Thiourea), which activates the carbonyl (electrophile) and the amine (nucleophile).
Figure 1: Mechanistic pathway of cyclic carbonate aminolysis highlighting catalyst intervention and regioselectivity outcomes.
Critical Experimental Parameters
Success depends on three variables: Catalyst basicity/nucleophilicity, temperature, and stoichiometry.
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | TBD (0.5 - 5 mol%) | TBD acts as a bifunctional catalyst, activating the carbonyl via H-bonding and the amine via base catalysis. It is superior to TEA or inorganic bases. |
| Alternative Catalyst | Thioureas | Use for highly functionalized substrates where strong bases might cause side reactions (e.g., epimerization). |
| Temperature | 60°C - 80°C | Below 60°C, kinetics are sluggish. Above 100°C, urea formation (side reaction) and amine evaporation become risks. |
| Stoichiometry | 1:1.05 (Carbonate:Amine) | Slight amine excess ensures complete conversion of the carbonate. Residual amine is easier to remove than unreacted carbonate. |
| Solvent | Solvent-Free or DMSO/DMF | Protic solvents accelerate the reaction via H-bonding but are hard to remove. Aprotic polar solvents are best for solid substrates. |
Protocol A: Solvent-Free Synthesis (Green/Bulk)
Application: Synthesis of bio-based monomers for NIPU polymers. Substrate: Glycerol Carbonate (GC) or Propylene Carbonate (PC). Reagent: Butylamine or Hexamethylenediamine.
Materials
-
Cyclic Carbonate (e.g., Propylene Carbonate, >99%).
-
Amine (e.g., n-Butylamine).
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).[1]
-
Equipment: Jacketed glass reactor, mechanical stirrer, IR probe (optional).
Step-by-Step Procedure
-
Preparation: Charge the reactor with Propylene Carbonate (10.2 g, 100 mmol) and TBD (70 mg, 0.5 mol%).
-
Activation: Stir at 40°C for 10 minutes to dissolve the catalyst and ensure homogeneity.
-
Addition: Add n-Butylamine (7.68 g, 105 mmol) dropwise over 15 minutes.
-
Note: The reaction is exothermic. Monitor internal temperature and do not exceed 60°C during addition to prevent amine flashing.
-
-
Reaction: Increase temperature to 70°C and stir for 4–6 hours.
-
Endpoint Monitoring: Monitor the disappearance of the cyclic carbonate C=O stretch at 1790 cm⁻¹ via FTIR.
-
-
Workup:
-
Apply vacuum (10 mbar) at 70°C for 30 minutes to remove excess amine.
-
Cool to room temperature. The product is typically a viscous liquid or low-melting solid.
-
-
Yield Calculation: Expected yield >95%.
Protocol B: Catalytic Precision Synthesis (Pharma Intermediates)
Application: Functionalization of drug scaffolds containing amines. Requirement: High regioselectivity and purity.
Materials
-
Functionalized Cyclic Carbonate (e.g., 4-phenyl-1,3-dioxolan-2-one).
-
Complex Amine (e.g., Piperazine derivative).
-
Solvent: Anhydrous Acetonitrile or THF.
-
Catalyst: LiOTf (Lithium Triflate) or TBD.
Step-by-Step Procedure
-
Dissolution: In a flame-dried Schlenk flask, dissolve the Cyclic Carbonate (1.0 equiv) in Anhydrous Acetonitrile (0.5 M concentration).
-
Catalyst Loading: Add TBD (1.0 mol%). Stir until dissolved.
-
Amine Addition: Add the Amine (1.1 equiv) in one portion.
-
Reaction: Stir at Room Temperature for 12 hours.
-
Rationale: Lower temperature enhances regioselectivity toward the secondary alcohol isomer (kinetic control).
-
-
Quenching: Dilute with Ethyl Acetate and wash with 0.1 M HCl (to remove TBD and excess amine) followed by Brine.
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Analytical Validation
To validate the synthesis and structure, use the following analytical markers:
| Method | Diagnostic Signal | Observation |
| FTIR | Carbonyl Stretch | Disappearance of Cyclic Carbonate peak (~1790 cm⁻¹) and appearance of Urethane C=O (~1700 cm⁻¹). |
| ¹H NMR | Shift of protons adjacent to the carbonate oxygen. In the ring, they appear ~4.5 ppm. In the product (linear), they shift upfield to ~3.5–4.0 ppm. | |
| ¹³C NMR | Carbonyl Carbon | Shift from ~155 ppm (cyclic) to ~158 ppm (linear carbamate). |
| DSC | Glass Transition ( | For polymers: |
Troubleshooting & Optimization
Workflow Diagram
Figure 2: Operational workflow for monitoring and troubleshooting the aminolysis reaction.
Common Issues
-
Incomplete Conversion: Often due to "vitrification" or high viscosity in bulk polymerization.
-
Fix: Increase temperature or add a small amount of green solvent (e.g., Ethanol) to increase mobility.
-
-
Urea Formation: Occurs if temperature is too high (>100°C) or if the amine attacks the carbamate product (transamidation).
-
Fix: Keep T < 80°C and avoid large excesses of amine.
-
-
Poor Regioselectivity:
-
Fix: Switch to a bulkier catalyst (e.g., DBU) or lower the temperature to favor the kinetic product.
-
References
-
Blain, M., et al. (2014).[2] "Rational investigations in the ring opening of cyclic carbonates by amines." Green Chemistry. Link
-
Carré, C., et al. (2019). "Organocatalysis for the Synthesis of Polyurethanes." ChemCatChem. Link
-
Lambeth, R. H., & Henderson, T. J. (2013). "Organocatalytic ring-opening polymerization of cyclic carbonates." Polymer.[2][3][4][5][6] Link
-
Maisonneuve, L., et al. (2015). "Non-isocyanate polyurethanes (NIPUs): synthesis, properties, and applications." Polymer Chemistry. Link
-
Cornille, A., et al. (2017). "Room temperature flexible isocyanate-free polyurethane foams." European Polymer Journal. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational investigations in the ring opening of cyclic carbonates by amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US6228979B1 - Cyclic carbonates and their reactions with amines - Google Patents [patents.google.com]
- 4. A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Strategies for Alloc Group Deprotection
Executive Summary
The Allyloxycarbonyl (Alloc) group is a cornerstone of orthogonal protection strategies, particularly in complex peptide synthesis and natural product derivation. Its stability against acidic (Boc removal) and basic (Fmoc removal) conditions makes it indispensable for side-chain protection (e.g., Lysine, Ornithine). However, the deprotection step—relying on Palladium(0) catalysis—is often a source of experimental failure due to catalyst poisoning, incomplete cleavage, or allylation side reactions.
This guide provides a mechanistic breakdown and three field-validated protocols for Alloc deprotection, prioritizing reproducibility and "self-validating" workflows.
Mechanistic Insight: The Tsuji-Trost Catalytic Cycle
Understanding the mechanism is critical for troubleshooting. The deprotection is not a simple hydrolysis but a Pd(0)-catalyzed allylic substitution (Tsuji-Trost reaction).
-
Oxidative Addition: The active Pd(0) species coordinates with the allyl carbamate alkene, inserting itself to form a cationic
-allyl palladium complex. -
Decarboxylation: Spontaneous loss of
generates the amine anion (or neutral amine depending on conditions) and the -allyl complex. -
Nucleophilic Scavenging (The Critical Step): A scavenger (nucleophile or hydride donor) attacks the
-allyl ligand, regenerating the Pd(0) catalyst and releasing the allyl byproduct.-
Failure Mode: If the scavenger is too weak or absent, the amine itself acts as the nucleophile, leading to
-allylation (irreversible capping of the amine).
-
Visualization: Catalytic Cycle & Scavenger Role
Figure 1: The Pd(0) catalytic cycle.[1][2] Note that the scavenger is essential to break the
Strategic Scavenger Selection
The choice of scavenger dictates the reaction's speed and cleanliness. Do not use a generic "one size fits all" approach.
| Scavenger | Mechanism | Reactivity | Best Application | Potential Downsides |
| Phenylsilane ( | Hydride Donor | High (Fast) | Solid Phase (SPPS) . The gold standard for resin-bound peptides. | Can reduce nitro groups or alkenes if left too long. |
| N,N'-Dimethylbarbituric Acid (NDMBA) | C-Nucleophile | Medium (Controlled) | Solution Phase . Excellent for complex molecules; avoids reduction side-reactions. | Solubility can be an issue in pure DCM (use THF/DCM mix). |
| Morpholine | N-Nucleophile | Low/Medium | Legacy methods. | Slower kinetics; distinct odor; requires higher catalyst loading. |
| Borane-Dimethylamine ( | Hydride Donor | Very High | Sterically hindered secondary amines. | Aggressive; risk of reducing sensitive functionalities. |
Validated Protocols
Protocol A: Solid-Phase Peptide Synthesis (SPPS)
Target: Removal of Alloc from Lys(Alloc) or Orn(Alloc) on resin. Standard: Phenylsilane Method.[1][2][3][4][5][6]
Reagents:
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)).[3][6][7] Note: Must be bright yellow. If orange/brown, recrystallize or discard. -
Scavenger: Phenylsilane (
).[1][2][3][4][6] -
Solvent: Dry Dichloromethane (DCM).[6]
-
Wash Buffer: 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF (Critical for Pd removal).
Procedure:
-
Preparation: Swell resin (0.1 mmol scale) in DCM for 20 min under Argon.
-
Activation: Dissolve
(0.1 eq, ~12 mg) in 2 mL DCM. Add Phenylsilane (10 eq, ~125 L).[3] Observation: Solution should remain yellow or turn slightly tawny, not black immediately. -
Reaction: Add solution to resin. Agitate gently (bubbling or shaking) for 20 minutes . Exclude light (wrap vessel in foil).
-
Cycle 2: Drain. Repeat Step 2 and 3 with fresh reagents for another 20 minutes .
-
Metal Scavenging (Crucial): Drain resin. Wash with DDC solution in DMF (
min). Observation: The wash solution may turn yellow/brown as it pulls Pd from the resin. -
Final Wash: Wash with DMF (
), DCM ( ). -
Validation: Perform a Kaiser Test (ninhydrin).
-
Positive (Blue beads): Deprotection successful.
-
Colorless: Incomplete. Repeat Step 2-4.
-
Protocol B: Solution Phase "Precision" Method
Target: Small molecule synthesis or late-stage functionalization. Standard: NDMBA Method (Milder, non-reductive).
Reagents:
- (0.05 eq).[1][4]
-
N,N'-Dimethylbarbituric acid (NDMBA) (3.0 eq).
-
Solvent: DCM or
/THF (1:1) if NDMBA solubility is poor.
Procedure:
-
Dissolve substrate in degassed solvent (0.1 M concentration).
-
Add NDMBA (3.0 eq). Stir for 5 min.
-
Add
(0.05 eq) in one portion. -
Stir at Room Temperature under Argon.
-
Monitoring: Check TLC after 15 min.[8] Alloc removal is usually fast (< 1 hour).
-
-
Workup: Solvent evaporation often leaves NDMBA and Pd residues.
-
Purification: Flash chromatography is usually required. The allyl-NDMBA byproduct is polar and easily separated.
-
Protocol C: Emerging Green Alternative (Metal-Free)
Target: Scenarios where trace metal contamination is unacceptable (e.g., GMP limitations). Standard: Iodine-mediated deprotection [Reference 4].
Reagents:
-
Iodine (
).[9] -
Solvent: Aqueous Ethyl Acetate or PolarClean.
Procedure:
-
Treat resin/substrate with
(5-7.5 eq) in EtOAc/Water mixture. -
Agitate at 40°C for 1-4 hours.
-
Quench with ascorbic acid or sodium thiosulfate solution.
-
Note: This method avoids Pd but requires compatibility with oxidative conditions (iodine).
-
Troubleshooting & Self-Validating Systems
A "self-validating" protocol includes checkpoints to confirm success before moving to the next expensive step.
| Observation | Diagnosis | Corrective Action |
| Catalyst solution turns black immediately upon mixing with scavenger. | Catalyst decomposition ("Pd black" formation). | The Pd(0) is aggregating before entering the cycle. Use fresh catalyst or increase ligand concentration (add extra |
| Kaiser test is negative (colorless) after 2 cycles. | Incomplete deprotection. | 1. Oxygen poisoning: Ensure strict Argon flow. 2. Steric hindrance: Switch scavenger to Borane-Dimethylamine (smaller, faster). |
| Product mass is +40 Da (LCMS). | Allylated amine byproduct. | Scavenger was insufficient or too slow. The amine attacked the |
| Resin is dark grey/brown after washing. | Residual Palladium trapped in polymer matrix. | Inadequate washing. Use 0.02 M DDC (Diethyldithiocarbamate) washes until effluent is clear. |
Workflow: Solid Phase Deprotection Logic
Figure 2: Step-by-step logic for SPPS Alloc removal. The DDC wash and Kaiser test are critical control points.
References
-
Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Chemistry. Tetrahedron, 54(13), 2967-3042. Link
-
Thieriet, N., et al. (1997). The use of amine–borane complexes as allyl group scavengers.[2][10][11] Tetrahedron Letters, 38(42), 7275-7278. Link
-
Tsukamoto, H., Suzuki, T., & Kondo, Y. (2007).[12] Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives.[12] Synlett, 2007(19), 3131-3132. Link
-
Ralhan, K., et al. (2024). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal. Organic Letters, 26. Link
-
Gomez-Martinez, P., et al. (1999). N-Alloc temporary protection in solid-phase peptide synthesis.[10] Journal of the Chemical Society, Perkin Transactions 1, 2871-2874. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. rsc.org [rsc.org]
- 7. JP2008513403A - Peptide cyclization - Google Patents [patents.google.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]
Application Notes and Protocols: A Guide to the Synthesis of Phenyl Carbamates from Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Phenyl Carbamates in Modern Chemistry
The carbamate functional group is a critical structural element in contemporary drug design and medicinal chemistry.[1][2] Often serving as a bioisosteric replacement for amide bonds, carbamates enhance metabolic stability against enzymatic degradation by proteases.[1] This strategic substitution can significantly improve the pharmacokinetic profile of a therapeutic candidate. Furthermore, the carbamate linkage is instrumental in the design of prodrugs, where it can mask polar functional groups to enhance bioavailability.[1] Phenyl carbamates, a specific subclass of carbamates, are valuable intermediates and final products in the synthesis of a wide array of biologically active molecules, including pesticides and pharmaceuticals.[1][2] This guide provides a comprehensive overview of the general protocols for synthesizing phenyl carbamates from amines, with a focus on practical application and mechanistic understanding.
Mechanistic Insights: Understanding the Formation of the Carbamate Bond
The synthesis of phenyl carbamates from amines can be achieved through several synthetic routes. The choice of method often depends on the substrate scope, desired selectivity, and the availability of starting materials. Here, we will delve into two of the most prevalent and reliable methods: the use of phenyl chloroformate and the application of alkyl phenyl carbonates.
The Phenyl Chloroformate Route: A Robust and Widely Used Method
The reaction of a primary or secondary amine with phenyl chloroformate is a highly efficient method for the formation of phenyl carbamates.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the phenyl chloroformate. This is followed by the departure of the chloride leaving group, and subsequent deprotonation of the nitrogen, typically by a mild base, to yield the corresponding phenyl carbamate.
The Alkyl Phenyl Carbonate Approach: A Milder Alternative
For substrates that may be sensitive to the conditions of the phenyl chloroformate method, the use of alkyl phenyl carbonates offers a milder and often more selective alternative.[3] This method is particularly advantageous for the chemoselective protection of primary amines in the presence of secondary amines.[3] The reaction proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of the carbonate, leading to the displacement of a phenoxide or alkoxide leaving group. The choice of the specific alkyl phenyl carbonate (e.g., benzyl phenyl carbonate) can be tailored to the desired application, such as introducing a common protecting group.[3]
Experimental Protocols
Protocol 1: General Synthesis of Phenyl Carbamates using Phenyl Chloroformate
This protocol describes a general procedure for the synthesis of a phenyl carbamate from a primary or secondary amine and phenyl chloroformate.[4]
Materials:
-
Amine (1.0 eq)
-
Phenyl chloroformate (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine (1.0 eq) in anhydrous THF.
-
Addition of Phenyl Chloroformate: To the stirred solution of the amine at room temperature, add phenyl chloroformate (1.1 eq) dropwise using a dropping funnel.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature.[4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with a 1 M NaOH aqueous solution.[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (2x).
-
Washing: Combine the organic extracts and wash with brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure phenyl carbamate.[4]
Protocol 2: Selective Carbamate Protection of Polyamines using Alkyl Phenyl Carbonates
This protocol is adapted for the selective protection of primary amines in the presence of secondary amines using an alkyl phenyl carbonate.[3]
Materials:
-
Polyamine (containing primary and secondary amino groups) (1.0 eq)
-
Alkyl phenyl carbonate (e.g., benzyl phenyl carbonate) (1.1 eq per primary amino group)
-
Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)
-
Phosphate buffer (0.025 M K₂HPO₄ and 0.025 M NaH₂PO₄)
-
2 M Sulfuric Acid (H₂SO₄)
-
9 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the polyamine (1.0 eq) in either CH₂Cl₂ or DMF in a round-bottom flask.[3]
-
Addition of Alkyl Phenyl Carbonate: Add the appropriate alkyl phenyl carbonate (1.1 eq per primary amino group) to the solution.[3]
-
Reaction: Stir the reaction mixture overnight at room temperature.[3]
-
Quenching and pH Adjustment: Pour the reaction mixture into a phosphate buffer. Adjust the pH to 3 with 2 M H₂SO₄.[3]
-
Extraction (Acidic): Extract the aqueous mixture with CH₂Cl₂ (2x) to remove any unreacted alkyl phenyl carbonate and phenol byproduct.[3]
-
Basification and Extraction (Basic): Make the aqueous phase strongly alkaline with 9 M NaOH and extract the product with CH₂Cl₂ (3x).[3]
-
Drying and Concentration: Combine the basic organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]
-
Final Drying: Dry the resulting protected amine under high vacuum to remove residual solvents.[3]
Data Presentation: A Comparative Overview
The choice of synthetic method can influence reaction conditions and outcomes. The following table provides a general comparison of the two highlighted protocols.
| Parameter | Phenyl Chloroformate Method | Alkyl Phenyl Carbonate Method |
| Reagent | Phenyl Chloroformate | Alkyl Phenyl Carbonate (e.g., Benzyl Phenyl Carbonate) |
| Selectivity | Generally less selective for polyamines | High chemoselectivity for primary over secondary amines[3] |
| Reaction Conditions | Room temperature | Room temperature, overnight[3] |
| Byproducts | HCl, Phenol[1] | Phenol, Alcohol |
| Work-up | Typically involves a basic wash to neutralize HCl | Involves pH adjustments for selective extraction[3] |
| Substrate Scope | Broad for primary and secondary amines | Particularly useful for polyamines[3] |
Alternative Isocyanate-Free Synthetic Routes
In the pursuit of greener and safer chemical processes, significant research has been dedicated to developing isocyanate-free methods for carbamate synthesis. One promising approach involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide.[5] This method offers mild reaction conditions and avoids the use of toxic phosgene derivatives.[5] The reaction is typically mediated by a base, such as cesium carbonate, and a catalyst.[5][6] The amine first reacts with CO₂ to form a carbamate anion, which then acts as a nucleophile to displace the halide from the alkyl halide, forming the carbamate product.[7]
Conclusion
The synthesis of phenyl carbamates from amines is a cornerstone reaction in organic and medicinal chemistry. The choice of synthetic strategy, whether it be the classical phenyl chloroformate method, the selective alkyl phenyl carbonate approach, or a modern isocyanate-free route, should be guided by the specific requirements of the target molecule and the principles of green chemistry. A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing these crucial transformations.
References
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
Tuba, R., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47253–47260. [Link]
- Google Patents. (2012).
-
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. [Link]
-
Guerin, D. J., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(35), 31081–31089. [Link]
-
Tuba, R., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47253-47260. [Link]
-
Taylor & Francis Online. (2022). The synthesis of phenyl carbamates catalyzed by iron (II) bromide: An oxidative approach for cross-coupling of phenols with formamides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 4. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing yield for mono-Boc protection of 1,2-ethanediamine
Topic: Optimizing Yield for Mono-Boc Protection of 1,2-Ethanediamine
Executive Summary: The "Desymmetrization" Challenge
The mono-protection of 1,2-ethanediamine (ethylenediamine) presents a classic statistical challenge. Because both primary amine groups are chemically equivalent, reacting them with a stoichiometric amount (1:[1]1) of di-tert-butyl dicarbonate (
-
~25% Unreacted Diamine[1]
-
~50% Mono-Boc Product (Desired)
-
~25% Di-Boc Product (Undesired byproduct)
To break this statistical barrier and achieve yields >80%, you must alter the kinetics using one of two validated strategies: High Dilution/Excess or Selective Protonation .[1]
Strategic Protocol Design
Method A: The "Large Excess" Strategy (Recommended)
Best for: 1,2-ethanediamine (cheap, volatile starting material).[1]
This method relies on Le Chatelier's principle.[1] By flooding the reaction with a massive excess of diamine, any
Protocol:
-
Stoichiometry: Dissolve 10 equivalents of 1,2-ethanediamine in Dichloromethane (DCM) or Methanol.
-
Note: 1,2-ethanediamine is liquid and relatively volatile, making the removal of excess feasible.[1]
-
-
Addition: Dissolve 1 equivalent of
in the same solvent. Add this solution dropwise to the diamine solution over 1-2 hours at 0°C. -
Workup (Critical):
Method B: The "Mono-Salt" Strategy (High Precision)
Best for: Valuable diamines or when excess reagent waste is prohibited.[1]
This method uses stoichiometry to "mask" one amine group by protonating it, leaving only one free amine available to react with
Protocol:
-
Protonation: Dissolve diamine (1 eq) in water/methanol. Add HCl (1 eq) carefully.
-
Reaction: Add
(1 eq) to the mixture. -
Mechanism: The monohydrochloride salt (
) is the dominant species.[1] The free amine reacts, while the ammonium group is inert to Boc protection.[1] -
Neutralization: After reaction, treat with base (NaOH) to liberate the mono-Boc amine for extraction.[1][3]
Visual Workflow: The pH-Swing Purification
The most common failure point is not the reaction, but the extraction .[1] Mono-Boc-ethylenediamine is an amine and is water-soluble.[1][4] Standard extractions often wash the product down the drain.[1]
Use this "pH-Swing" logic to isolate the product purely:
Caption: The pH-Swing Purification Strategy. By leveraging the basicity of the mono-protected amine, you can wash away non-basic impurities (Di-Boc) in acid, then recover the product in base.[1]
Troubleshooting & FAQs
Q: My yield is consistently low (<40%), but I don't see much Di-Boc. Where is my product? A: You likely lost it in the aqueous phase.[1]
-
Diagnosis: Mono-Boc-ethylenediamine is a small, polar molecule with high water solubility.[1]
-
Fix: When extracting the product from the basic aqueous layer, you must saturate the water with NaCl (brine).[1] This "salts out" the organic amine.[1] Furthermore, use Chloroform or DCM (not Ether) for extraction, and perform at least 4-5 extractions, not just the standard three.[1]
Q: I am seeing significant Di-Boc formation despite using excess diamine. A: This is usually a mixing or concentration issue.[1]
-
Diagnosis: If you add
too fast, you create localized "hotspots" where the ratio of to diamine is high, favoring the second reaction.[1] -
Fix: Dilute your
in a larger volume of solvent and add it dropwise over a longer period. Ensure vigorous stirring.
Q: The product is an oil that refuses to crystallize.[1] How do I assess purity? A: Mono-Boc-ethylenediamine is typically a colorless to pale yellow oil at room temperature.[1]
-
Validation: Do not expect a solid. Check purity via TLC (stain with Ninhydrin; the free amine will turn purple/blue).[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. It can absorb
from the air (forming carbamates) or oxidize over time.[1]
Comparative Data: Method Selection
| Feature | Method A: Large Excess [1] | Method B: Mono-Salt (HCl) [2] | Stoichiometric (1:[1]1) Control |
| Stoichiometry | 5-10 eq Diamine : 1 eq | 1 eq Diamine : 1 eq HCl : 1 eq | 1 eq Diamine : 1 eq |
| Typical Yield | 85 - 95% | 80 - 87% | ~40 - 50% |
| Di-Boc Impurity | Negligible (<5%) | Low (<10%) | High (~25%) |
| Scalability | High (Easy workup for volatile diamines) | Medium (Requires precise pH handling) | Low (Difficult purification) |
| Cost Efficiency | Low (Wastes diamine) | High (Atom economical) | Medium |
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[1][3] Synthetic Communications, 20(16), 2559–2564.[1]
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.[1][3][5] Synthetic Communications, 37(5), 737–742.[1][5]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines using Alkyl Phenyl Carbonates.[1][6] Organic Syntheses, 84, 209.[1][6]
-
[1]
-
Sources
Troubleshooting carbamate deprotection with acid-sensitive functional groups
Topic: Troubleshooting Carbamate Deprotection with Acid-Sensitive Functional Groups Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because the standard "50% TFA in DCM" or "Pd/C Hydrogenation" protocols have failed you—likely resulting in decomposed substrates, alkylated side chains, or poisoned catalysts.
This guide addresses the chemoselectivity paradox : How to remove a carbamate (Boc, Cbz) protecting group when the rest of your molecule is fragile. We move beyond textbook recipes to explore Lewis acid-mediated pathways, nucleophilic cleavage, and cation scavenging systems.[1]
Module 1: The Boc Paradox (Acid-Sensitive Substrates)
The Problem: You need to remove a tert-butoxycarbonyl (Boc) group, but your molecule contains acid-labile moieties like acetals, silyl ethers (TBS, TES), or trityl groups that will not survive Trifluoroacetic Acid (TFA) or HCl.[1]
Diagnostic: Select Your Reagent
Before proceeding, identify your limiting factor using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate Boc-deprotection reagent based on substrate sensitivity.
Protocol A: Zinc Bromide (ZnBr₂)
Best For: Substrates with silyl ethers or acetals that are moderately acid-sensitive.[1] Mechanism: Zn(II) coordinates to the carbamate carbonyl, activating the tert-butyl group for elimination without generating a high concentration of free protons.
Step-by-Step Workflow:
-
Preparation: Suspend anhydrous ZnBr₂ (5.0 equiv) in dry Dichloromethane (DCM).
-
Note: ZnBr₂ is hygroscopic.[1] Weigh rapidly or use a glovebox.
-
-
Addition: Add the N-Boc substrate (1.0 equiv) to the suspension.
-
Reaction: Stir at room temperature (RT) for 4–24 hours.
-
Monitoring: The reaction is heterogeneous. TLC may show a "stuck" baseline spot for the amine salt.
-
-
Workup: Quench with water. The zinc forms a soluble complex. Extract the free amine or wash the aqueous layer if the product is water-soluble.
Why it works: The Lewis acidity of ZnBr₂ is sufficient to trigger the E1-like elimination of isobutylene but insufficient to cleave robust silyl ethers like TBDMS.
Protocol B: TMSOTf / 2,6-Lutidine
Best For: "Do or Die" substrates.[1] Highly selective cleavage in the presence of very sensitive groups (e.g., TES ethers, trityl esters).[1] Mechanism: Silylation of the carbamate carbonyl followed by fragmentation. The 2,6-lutidine acts as a non-nucleophilic base to buffer any adventitious acid (HOTf).[1]
Step-by-Step Workflow:
-
Setup: Dissolve N-Boc substrate (1.0 equiv) and 2,6-lutidine (3.0 equiv) in dry DCM at 0 °C.
-
Activation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0–3.0 equiv).
-
Cleavage: Stir at 0 °C -> RT for 1–2 hours.
-
Quench: Add saturated aqueous NaHCO₃ or MeOH.
Module 2: The Cbz Conundrum (Chemo-Incompatibility)
The Problem: You need to remove a Benzyloxycarbonyl (Cbz/Z) group, but you cannot use:
-
Hydrogenation (H₂/Pd): Because you have sulfur (poison) or alkenes (reduction risk).[1]
-
Strong Acid (HBr/AcOH): Because your scaffold degrades.[1]
Solution: Nucleophilic & Reductive Cleavage
| Method | Reagent System | Key Advantage | Limitation |
| In-Situ Nickel Boride | NiCl₂[1][2]·6H₂O + NaBH₄ | Chemoselective over alkenes; Sulfur tolerant.[1] | Generates H₂ gas (safety); heterogeneous.[1] |
| Thiololysis | 2-Mercaptoethanol + K₃PO₄ | Mild, nucleophilic displacement.[1] | Odorous; requires polar solvent (DMAc/DMF).[1] |
| Silyl Iodide | TMSI (generated in situ) | Rapid, anhydrous.[1] | Cleaves ethers/esters if uncontrolled.[1] |
Protocol C: Nickel Boride Reduction
This method generates a highly active, non-pyrophoric hydrogenation catalyst in situ that is less susceptible to sulfur poisoning than Pd/C.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve Cbz-substrate (1 mmol) and NiCl₂·6H₂O (5 mmol) in Methanol (10 mL).[1]
-
Reduction: Add NaBH₄ (15 mmol) in small portions at 0 °C.
-
Visual: The solution will turn black immediately (formation of Ni₂B). Vigorous gas evolution occurs.[1]
-
-
Reaction: Stir at RT for 15–60 minutes.
-
Workup: Filter through a pad of Celite to remove the black precipitate. Concentrate the filtrate.
Module 3: The "Ghost in the Machine" (Cation Scavenging)
The Problem: The deprotection works, but the yield is low, or LCMS shows "M + 56" or "M + 106" adducts.
Cause: The tert-butyl cation (
The Scavenger Cocktail Guide
You must add a "sacrificial nucleophile" to trap the cation before it attacks your product.
Figure 2: Competition between product alkylation and scavenger trapping.
Recommended Cocktails
-
The "Odorless" Standard (TIS):
-
Reagent K (The "Heavy Duty" Mix):
Frequently Asked Questions (FAQs)
Q: I used ZnBr₂ but my reaction is stuck at 50% conversion. What now? A: This is often due to product inhibition.[1] The free amine generated binds to the Zinc, deactivating it. Fix: Increase ZnBr₂ loading to 10 equivalents or perform the reaction at 40 °C. Ensure your DCM is strictly anhydrous; water kills the Lewis acidity.
Q: Can I use TMSOTf for Cbz removal? A: Yes, but it is aggressive.[1] TMSOTf/Thioanisole can cleave Cbz groups via a "push-pull" mechanism.[1] The silyl group activates the carbonyl, and the thioanisole attacks the benzyl position. This is known as acid-catalyzed soft nucleophilic cleavage.[1]
Q: My product is water-soluble. How do I remove the scavenger (Thioanisole/Phenol)? A: Do not use aqueous extraction. Instead, precipitate your product by adding cold Diethyl Ether or MTBE to the reaction mixture.[6] The scavengers (and their alkylated byproducts) are usually soluble in ether, while the deprotected amine salt precipitates. Centrifuge and wash the pellet.
References
-
ZnBr₂ Selective Deprotection
-
TMSOTf/2,6-Lutidine Protocol
-
Nickel Boride Cbz Removal
-
Scavenger Cocktails in Peptide Synthesis
Sources
- 1. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. mcours.net [mcours.net]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 2-Aminoethyl Carbamate Hydrochloride
Welcome to the technical support center for the purification of crude 2-Aminoethyl carbamate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Introduction: The Challenge of Purity
2-Aminoethyl carbamate hydrochloride is a valuable building block in medicinal chemistry and materials science.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields of the desired product, and complications in downstream applications. The carbamate functional group, while valuable, can also present challenges in terms of stability and reactivity under certain conditions.[3][4] This guide will equip you with the knowledge to navigate these challenges and achieve high-purity 2-Aminoethyl carbamate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Aminoethyl carbamate hydrochloride?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: Depending on the synthesis, this could include ethylenediamine or other amine precursors.[3]
-
Bis-carbamate Species: Over-reaction can lead to the formation of a bis-carbamate derivative of ethylenediamine.
-
Hydrolysis Products: Carbamates can be susceptible to hydrolysis, especially under non-neutral pH conditions, which could lead to the formation of ethanolamine and other degradation products.[4]
-
Residual Solvents: Solvents used in the synthesis and workup can be carried through to the crude product.
Q2: What is the best initial approach for purifying crude 2-Aminoethyl carbamate hydrochloride?
A2: For solid compounds like 2-Aminoethyl carbamate hydrochloride, recrystallization is an excellent and often sufficient first-line purification technique.[5] It is highly effective at removing many common impurities and can significantly enhance the purity of your material before considering more complex methods like column chromatography. A patent for a similar compound suggests that a mixed solvent system of an alcohol and water can be effective.[5]
Q3: My crude product is an oil or a sticky solid. What does this indicate?
A3: An oily or non-crystalline crude product often suggests the presence of significant impurities that are depressing the melting point and disrupting the crystal lattice formation of the desired compound. These impurities could be residual solvents or by-products from the synthesis. It may also indicate that the product itself has a low melting point. In such cases, a liquid-liquid extraction to remove certain classes of impurities before attempting crystallization can be beneficial.
Q4: How can I assess the purity of my 2-Aminoethyl carbamate hydrochloride?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your compound and identifying impurities. A patent for the related compound, 2-chloroethylamine hydrochloride, outlines an HPLC method that can be adapted for this purpose.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify the presence of impurities by comparing the integration of their signals to that of your product.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the purity of your sample and to screen for appropriate solvent systems for column chromatography if needed.[5]
Troubleshooting Purification Challenges
Recrystallization Issues
The following decision tree can help you troubleshoot common recrystallization problems:
Caption: Workflow for purification by acid-base extraction.
-
Dissolution: Dissolve the crude 2-Aminoethyl carbamate hydrochloride in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated product will remain in the aqueous layer, while neutral and acidic impurities will be extracted into the organic layer.
-
Separation: Separate the aqueous and organic layers. Discard the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic (pH > 12). This will deprotonate the amine and convert it to the free base.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the free base.
-
Salt Formation: To obtain the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane). The hydrochloride salt will precipitate out.
-
Collection: Collect the precipitate by vacuum filtration and dry in a vacuum oven.
Data Summary
The following table provides a general guide for selecting a recrystallization solvent. Experimental verification is crucial.
| Solvent | Polarity | Boiling Point (°C) | Suitability for 2-Aminoethyl carbamate HCl |
| Water | High | 100 | Good solvent when hot, but may have high solubility when cold. Often used in combination with alcohols. |
| Methanol | High | 65 | Likely a good solvent, may need an anti-solvent for good recovery. |
| Ethanol | High | 78 | A good candidate, often used in mixtures with water. [2] |
| Isopropanol | Medium | 82 | A very good candidate, often provides a good balance of solubility properties. [5] |
| Ethyl Acetate | Medium | 77 | May be a suitable anti-solvent. |
| Diethyl Ether | Low | 35 | Likely an anti-solvent. |
Final Recommendations
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Start with a small-scale purification to determine the optimal conditions before proceeding with the bulk of your material.
-
Patience is key, especially during recrystallization. Slow cooling often leads to the formation of purer crystals.
-
Always confirm the purity of your final product using appropriate analytical techniques.
By understanding the principles behind the purification techniques and by systematically troubleshooting any issues that arise, you can consistently obtain high-purity 2-Aminoethyl carbamate hydrochloride for your research and development needs.
References
-
ChemBK. (2024, April 9). N-(2-Aminoethyl)carbamic acid benzylester. Retrieved from [Link]
-
LookChem. (n.d.). Cas 72080-83-2, BENZYL N-(2-AMINOETHYL)CARBAMATE HYDROCHLORIDE. Retrieved from [Link]
-
Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
-
Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Wang, Y., et al. (2022). Marine-Derived Bromotyrosine Alkaloids as Potent hCYP1B1 Inhibitors to Overcome Paclitaxel Resistance. Journal of Medicinal Chemistry, 65(3), 2495-2512. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Aminoethyl)carbamic acid. PubChem Compound Database. Retrieved from [Link]
-
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 269-273. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Allyl (2-aminoethyl)carbamate hydrochloride. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
Navigating the Nuances of Carbamate Deprotection: A Technical Guide for Sensitive Substrates
From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the mild deprotection of carbamates on sensitive substrates. Here, we move beyond mere protocols to explain the causality behind experimental choices, offering troubleshooting guides and FAQs to navigate the complexities of modern organic synthesis.
Carbamates are indispensable tools in the synthetic chemist's arsenal, offering robust protection for amine functionalities. However, the true test of their utility lies in their selective and gentle removal, especially when dealing with substrates laden with sensitive functional groups or stereocenters. This guide is structured to provide not just the "how," but the "why," empowering you to make informed decisions for your specific synthetic challenges.
Section 1: Troubleshooting Guide - When Things Go Wrong
This section addresses common issues encountered during carbamate deprotection in a practical question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Q: My Boc deprotection is stalled. I've extended the reaction time, but a significant amount of starting material remains. What's happening and what should I do?
A: Incomplete Boc deprotection is a frequent hurdle. The primary cause is often insufficient acid strength or concentration to effectively protonate the carbamate and initiate cleavage. The stability of the resulting tert-butyl cation also plays a crucial role.
-
Underlying Causality: The deprotection of the tert-butyloxycarbonyl (Boc) group proceeds via an E1 elimination mechanism, initiated by protonation of the carbonyl oxygen. This is followed by the loss of isobutylene and carbon dioxide. If the acidic conditions are too weak, the initial protonation equilibrium does not sufficiently favor the protonated carbamate, leading to a slow or incomplete reaction. Steric hindrance around the carbamate can also impede the approach of the acid.
-
Troubleshooting Steps:
-
Increase Acid Concentration: For standard TFA/DCM conditions, gradually increasing the concentration of trifluoroacetic acid (TFA) can be effective. However, be mindful of other acid-sensitive groups.
-
Switch to a Stronger Acid System: If TFA is insufficient, consider using HCl in an organic solvent like dioxane or methanol. Anhydrous conditions are often key to preventing side reactions.
-
Consider Lewis Acids: For substrates sensitive to strong Brønsted acids, Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (DCM) can be a milder alternative.[1] The Lewis acid coordinates to the carbonyl oxygen, facilitating cleavage without the harshness of strong proton acids.
-
Thermal Intervention: Gentle heating can sometimes overcome the activation energy barrier for sterically hindered carbamates, but this should be approached with caution to avoid degradation of sensitive substrates.
-
Issue 2: Unwanted Side Reactions
Q: During the hydrogenolysis of my Cbz-protected amine, I'm observing the reduction of other functional groups in my molecule. How can I improve the chemoselectivity?
A: The palladium-catalyzed hydrogenolysis of the carboxybenzyl (Cbz) group is generally a mild and clean reaction. However, the catalyst, typically palladium on carbon (Pd/C), can also reduce other susceptible functionalities like alkenes, alkynes, nitro groups, and even some aromatic systems under certain conditions.
-
Underlying Causality: The selectivity of catalytic hydrogenation depends on the substrate's ability to adsorb onto the catalyst surface and the reactivity of the functional group towards hydrogen. Functional groups with higher electron density or less steric hindrance are often more readily reduced.
-
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst support and palladium loading can influence selectivity. For instance, Pearlman's catalyst (Pd(OH)₂/C) is sometimes more active and can allow for lower catalyst loading and milder conditions.
-
Transfer Hydrogenation: Instead of using hydrogen gas, transfer hydrogenation with a hydrogen donor like ammonium formate, cyclohexene, or formic acid can offer improved selectivity.[2] These reagents can often be used at or near room temperature and atmospheric pressure, reducing the risk of over-reduction.
-
Catalyst Poisoning (Controlled): In some cases, the addition of a controlled amount of a catalyst poison, such as pyridine or quinoline, can selectively deactivate the catalyst towards the reduction of more sensitive groups while still allowing for Cbz cleavage. This approach requires careful optimization.
-
Alternative Deprotection: If hydrogenolysis proves too harsh, consider alternative methods for Cbz removal, such as treatment with HBr in acetic acid or Lewis acids like AlCl₃ in a fluorinated solvent for substrates incompatible with hydrogenation.[2]
-
Issue 3: Racemization of Chiral Centers
Q: I'm observing significant racemization of the amino acid residue after removing the Fmoc group with piperidine. What is the cause and how can I prevent it?
A: Racemization during the deprotection of the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical concern in peptide synthesis. The base-mediated deprotection proceeds via a β-elimination mechanism, which can lead to the abstraction of the α-proton of the amino acid residue, resulting in epimerization.
-
Underlying Causality: The mechanism of Fmoc removal involves the abstraction of the acidic proton on the fluorenyl group by a base (commonly piperidine), leading to the formation of a dibenzofulvene intermediate and the free amine. However, the basic conditions can also promote the tautomerization of the chiral α-carbon of the amino acid, leading to a loss of stereochemical integrity. This is particularly problematic for sensitive amino acids like cysteine and phenylalanine.
-
Troubleshooting Steps:
-
Use a Milder Base: While piperidine is standard, using a less basic amine like piperazine or morpholine can sometimes reduce the extent of racemization, although the deprotection reaction may be slower.
-
Optimize Reaction Time and Temperature: Minimize the exposure of the deprotected amine to the basic conditions. Use the shortest possible deprotection time that ensures complete Fmoc removal and perform the reaction at room temperature or below.
-
Consider Additives: The addition of a proton source like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help to protonate the enolate intermediate, suppressing racemization.
-
Alternative Deprotection Methods: For extremely sensitive substrates, non-basic deprotection methods for Fmoc have been explored, such as using fluoride ions or hydrogenation, although these are less common in standard solid-phase peptide synthesis.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the selection and implementation of mild carbamate deprotection strategies.
Q1: What are the key factors to consider when choosing a carbamate protecting group for a sensitive substrate?
A1: The choice of a carbamate protecting group should be guided by the overall synthetic strategy and the compatibility of its deprotection conditions with other functional groups in your molecule. This is the essence of developing an orthogonal protection strategy .[3] Key considerations include:
-
Acid Sensitivity: If your substrate contains acid-labile groups (e.g., tert-butyl esters, acetals), the Boc group, which is typically removed with strong acid, may not be suitable. In such cases, Cbz, Fmoc, or Alloc groups are better choices.
-
Reducible Groups: If your molecule contains functional groups that can be reduced by catalytic hydrogenation (e.g., alkenes, alkynes, nitro groups), the Cbz group should be used with caution.
-
Base Sensitivity: For substrates with base-labile functionalities (e.g., esters prone to hydrolysis), the Fmoc group, which is removed with a secondary amine base, might pose a problem.
-
Presence of Nucleophiles: The deprotection of Boc and Cbz groups can generate electrophilic intermediates (tert-butyl cation and benzyl cation, respectively) that can be trapped by nucleophilic residues in the substrate.
-
Orthogonality: In a multi-step synthesis with multiple protecting groups, it is crucial to select groups that can be removed under distinct conditions without affecting each other. For example, a combination of Boc (acid-labile), Fmoc (base-labile), and Alloc (Pd-catalyzed removal) provides a powerful orthogonal system.[4]
Q2: Can you provide a general overview of the relative lability of common carbamates under mild conditions?
A2: The following table summarizes the common mild deprotection methods for various carbamates, highlighting their relative stability and orthogonality.
| Carbamate | Abbreviation | Common Mild Deprotection Reagents | Key Sensitivities of the Method |
| tert-Butoxycarbonyl | Boc | 4M HCl in dioxane, ZnBr₂ in DCM, TMSI in DCM | Acid-labile groups (e.g., other Boc groups, Trityl ethers) |
| Benzyloxycarbonyl | Cbz | H₂, Pd/C (catalytic hydrogenolysis); Ammonium formate, Pd/C (transfer hydrogenation) | Reducible functional groups (alkenes, alkynes, nitro groups) |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 20% Piperidine in DMF | Base-labile groups (e.g., esters) |
| Allyloxycarbonyl | Alloc | Pd(PPh₃)₄, Phenylsilane in DCM | Some sulfur-containing compounds can poison the catalyst |
| 2-(Trimethylsilyl)ethoxycarbonyl | Teoc | Tetrabutylammonium fluoride (TBAF) in THF | Silyl ethers |
Q3: What is the mechanism of Teoc deprotection with fluoride, and why is it considered mild?
A3: The 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is a silicon-based protecting group that offers excellent stability to a wide range of conditions, including acidic and basic media. Its removal is typically achieved with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
-
Mechanism: The deprotection is initiated by the nucleophilic attack of the fluoride ion on the silicon atom. This forms a pentacoordinate silicon intermediate, which then undergoes a facile β-elimination (a Peterson-type olefination). This elimination releases the free amine, carbon dioxide, ethylene, and trimethylsilyl fluoride.[5]
-
Mildness: This deprotection method is considered very mild because it proceeds under neutral or slightly basic conditions and is highly specific for the silyl group. This makes the Teoc group orthogonal to many other protecting groups, including Boc, Cbz, and Fmoc.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key mild deprotection experiments.
Protocol 1: Mild Boc Deprotection using Zinc Bromide
This protocol is suitable for substrates containing other acid-sensitive functional groups.
-
Dissolve the Substrate: Dissolve the Boc-protected amine (1.0 equiv) in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add Lewis Acid: Add zinc bromide (ZnBr₂, 1.5-2.0 equiv) to the solution. For substrates with multiple basic nitrogens, a larger excess of ZnBr₂ may be required.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Protocol 2: Cbz Deprotection via Transfer Hydrogenation
This method avoids the use of flammable hydrogen gas and is often more chemoselective.
-
Prepare the Reaction Mixture: To a solution of the Cbz-protected compound (1.0 equiv) in methanol or ethanol (approximately 0.1 M), add ammonium formate (5-10 equiv).
-
Add Catalyst: Carefully add 10% palladium on carbon (Pd/C) (10-20 mol%). Caution: Pd/C can be pyrophoric when dry. Handle with care.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Catalyst Removal: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Workup and Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between DCM and water. The aqueous layer is then basified with a mild base (e.g., NaHCO₃) and extracted with DCM. The combined organic layers are dried and concentrated to afford the deprotected amine.
Protocol 3: Mild Fmoc Deprotection with Piperazine
This protocol can be a milder alternative to piperidine for sensitive peptides.
-
Prepare Deprotection Solution: Prepare a 20% (v/v) solution of piperazine in N,N-dimethylformamide (DMF).
-
Deprotection: Treat the Fmoc-protected peptide resin with the piperazine/DMF solution for 10-20 minutes at room temperature.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the dibenzofulvene-piperazine adduct and excess base.
-
Monitoring: A small sample of the resin can be tested with a ninhydrin solution to confirm the presence of the free amine.
Section 4: Visualizing the Logic
Diagrams can provide a clear and concise overview of complex chemical concepts.
Diagram 1: Decision-Making Workflow for Carbamate Deprotection
Caption: A decision tree for selecting a suitable carbamate deprotection strategy based on the sensitivities of the substrate.
Diagram 2: Orthogonal Deprotection Strategy
Caption: An illustration of an orthogonal deprotection strategy allowing for the selective removal of one carbamate in the presence of others.
References
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736–3740. [Link]
-
Sharma, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25064–25072. [Link]
-
Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Chemistry Portal. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. [Link]
-
ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Lewis Acids. [Link]
-
Maiti, et al. (2017). Comparison of Different Types of Carbamate Amine for Stripping Process. Chemical Engineering Transactions, 56, 721-726. [Link]
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
-
Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44789–44797. [Link]
-
Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674. [Link]
-
Horak, J., et al. (2019). Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. Journal of Chromatography A, 1604, 460492. [Link]
-
Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 90(24), 6795–6803. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Chem-Station. (2019). Teoc Protecting Group. [Link]
-
Wang, P., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12154–12162. [Link]
-
Jacquemard, U., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44789–44797. [Link]
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
-
S. K. Sadhukhan, et al. (2014). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 55(30), 4154-4157. [Link]
- T. W. Green, P. G. M. Wuts. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.
-
P. G. M. Wuts. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules, 16(6), 4695–4711. [Link]
-
V. K. T. Pillai, et al. (2011). Perspectives on the Synthesis of Organic Carbamates. Current Organic Synthesis, 8(3), 344-386. [Link]
-
Subirós-Funosas, R., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(16), 4949. [Link]
-
P. G. M. Wuts. (2011). The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups. Molecules, 16(6), 4695–4711. [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
Guzmán, F., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Semantic Scholar. [Link]
- Kocienski, P. J. (2005). Protecting groups. Georg Thieme Verlag.
-
Albericio, F., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(21), 4882-4887. [Link]
Sources
- 1. Racemization without deamidation: Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. Teoc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support: Resolving Incomplete Carbamate Hydrolysis (Acidic Conditions)
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Synthesis Support Division Subject: Troubleshooting Guide for Refractory Acid-Mediated Deprotection
Core Directive: The "Hidden" Equilibrium
Incomplete carbamate hydrolysis (typically Boc or Cbz removal) under acidic conditions is rarely a failure of the acid itself. It is almost invariably a failure of mass transfer (solubility), cation management (scavenging), or kinetic trapping (ion-pair collapse).
This guide treats the reaction not as a simple cleavage, but as a dynamic system where the tert-butyl cation (
Mechanistic Visualization
To resolve the issue, we must first visualize the failure points. The reaction is driven by entropy (gas evolution), but stalled by cation collapse.
Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection. Note that the "Transition" step is reversible; if the cation is not sequestered or eliminated, the reaction stalls or produces alkylated impurities.
Diagnostic Workflow
Use this logic gate to determine the root cause of your incomplete reaction.
Figure 2: Diagnostic logic for troubleshooting incomplete deprotection.
Technical Modules
Module A: The Scavenger System (Cation Management)
The Problem: The tert-butyl cation (
The Solution: You must provide a "sacrificial lamb"—a nucleophile more reactive than your substrate.
Table 1: Scavenger Selection Guide
| Scavenger | Role | Recommended For | Concentration (Vol %) |
|---|
| Triisopropylsilane (TIPS) | Hydride donor | General purpose; reduces
Module B: Solubility & Kinetics
The Problem: Protonation is diffusion-controlled. If your Boc-amine or the resulting salt precipitates out of the reaction mixture (common in pure TFA or HCl/Ether), the acid cannot penetrate the crystal lattice effectively.
The Solution:
-
Switch Solvent: Move from non-polar solvents to Dioxane or DCM .
-
The "Push" Method: Use a solvent that dissolves the starting material but precipitates the product (only if the product is not trapping SM in the lattice).
-
Microwave Irradiation: 60°C for 5-10 mins can overcome steric barriers in hindered substrates.
Validated Protocols
Protocol A: The "Standard" (High Solubility)
For routine deprotection of soluble substrates.
-
Dissolve substrate in DCM (0.1 M).
-
Add TFA to reach a 1:1 to 1:4 ratio (v/v).
-
Tip: Add TIPS (2.5%) immediately if the molecule has aromatic rings.
-
-
Stir at RT for 1-2 hours.
-
Monitor: LCMS. Look for disappearance of SM (-100 Da) and appearance of Product.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.
Protocol B: The "Scavenger Cocktail" (Sensitive Substrates)
For peptides or molecules with Trp, Met, Cys, or Tyr. Reagent K Analogue:
-
Prepare cocktail: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / TIPS (2.5%) .
-
Dissolve solid substrate directly in the cocktail (10-20 mL per gram).
-
Stir at RT for 2-3 hours.
-
Workup: Precipitate into cold diethyl ether (if peptide) or dilute with water and wash with ether (if small molecule) to remove scavengers.
Protocol C: The "Nuclear Option" (Refractory Substrates)
Use when TFA fails due to sterics or weak acidity.
-
Dissolve substrate in 1,4-Dioxane (minimal volume).
-
Add 4M HCl in Dioxane (10-20 equivalents).
-
Stir at RT.[2][3][4] If no reaction after 1 hour, heat to 40-50°C .
-
Why Dioxane? It is an ether solvent that coordinates protons, effectively increasing solubility while maintaining high acidity.
-
Caution: Heating increases the risk of hydrolysis of other esters/amides. Monitor closely.
-
Frequently Asked Questions (FAQ)
Q: My LCMS shows a mass of M+56. What is this?
A: This is a tert-butyl adduct . The
Q: The reaction turns black/dark purple. Is it ruined? A: Not necessarily. Oxidation of electron-rich aromatics (like Trp or scavengers like Thioanisole) can cause color changes. Check LCMS. If the product mass is correct, proceed to workup. Use a reducing agent (e.g., DTT) during workup if Met-oxide is suspected.
Q: I have an acid-labile ester elsewhere in the molecule. Can I still use this? A: Risky. Try TMSOTf / 2,6-lutidine or ZnBr2 / DCM . These are Lewis-acid mediated methods that are milder than Brønsted acids and often orthogonal to simple esters.
References
-
Mechanism of Acidolysis: Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." Int. J. Pept. Protein Res. 1978, 12, 258.
-
Scavenger Cocktails (Reagent K): King, D. S., Fields, C. G., & Fields, G. B. "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis." Int. J. Pept. Protein Res. 1990, 36, 255-266.
-
Troubleshooting Aggregation: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chem. Rev.[5] 2009, 109, 2455-2504.
-
Alternative Conditions (HCl/Dioxane): Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron 2004, 60, 2447-2467.
Sources
Minimizing byproduct formation in large-scale diamine protection
Welcome to the Process Development Help Desk. Current Status: Online 🟢 Agent: Senior Application Scientist (Process Chemistry Division) Ticket Subject: Minimizing Byproduct Formation in Large-Scale Diamine Protection
Overview: The Selectivity Paradox
You are likely here because your LCMS trace shows a "statistical mixture": 25% unreacted diamine, 50% mono-protected product, and 25% bis-protected impurity. In small-scale synthesis, we solve this with high dilution or chromatography. At the kilogram scale, these are non-viable.
This guide addresses the root causes of bis-protection—statistical probability, local concentration spikes, and pKa indistinguishability —and provides engineered solutions to bypass them.
Module 1: The Statistical Trap (Stoichiometry & Kinetics)
User Question: "I am adding Boc anhydride dropwise over 6 hours at 0°C, but I still get ~15-20% bis-Boc byproduct. Why isn't slow addition working?"
Technical Diagnosis: Slow addition controls heat but does not solve the kinetic competition . Once a mono-protected diamine forms, it remains a nucleophile. If the reaction is performed in a standard batch mode with 1:1 stoichiometry, the local concentration of the mono-protected species increases over time, statistically competing for the Boc anhydride.
The Solution: Kinetic Bias via Excess Reagent To mathematically force mono-protection, you must skew the equilibrium. Using a large excess of diamine ensures that any incoming Boc molecule is statistically far more likely to encounter an unreacted diamine than a mono-protected one.
Data: Stoichiometry vs. Theoretical Selectivity
| Diamine Equivalents | Boc Anhydride Equivalents | Expected Mono-Product | Expected Bis-Byproduct | Recovery Burden |
| 1.0 eq | 1.0 eq | ~50% | ~25% | Low |
| 3.0 eq | 1.0 eq | ~75% | < 10% | Moderate |
| 5.0 - 10.0 eq | 1.0 eq | > 90% | < 2% | High |
Note: This strategy is only viable if the starting diamine is cheap (e.g., ethylenediamine, piperazine) and easily recoverable via distillation or aqueous extraction.
Module 2: The "Smart" Way (pH-Controlled Selectivity)
User Question: "My diamine is expensive/chiral. I cannot afford to use 5 equivalents. How do I get selectivity at 1:1 stoichiometry?"
Technical Diagnosis: You need to differentiate the two amine groups chemically. In a neutral state, both amines have similar nucleophilicity. By exploiting pKa differences , we can "deactivate" one amine by protonating it, leaving the other free to react.
The Solution: The Monohydrochloride Salt Method This protocol, validated by Lee et al. and Ha et al.[1][2] [1, 2], utilizes a "one-pot" desymmetrization. By adding exactly 1 equivalent of acid (or generating it in situ), you create a statistical distribution where the dominant species is the mono-ammonium salt. The protonated amine is non-nucleophilic and repels the electrophile.
Protocol: In-Situ Monoprotonation (Scale: 100g - 1kg)
-
Dissolution: Dissolve Diamine (1.0 eq) in Methanol (5 vol).
-
Acid Generation (The Key Step):
-
Option A: Add HCl (1.0 eq) dissolved in MeOH.
-
Option B (Preferred for dryness): Add TMSCl (Trimethylsilyl chloride, 1.0 eq) dropwise at 0°C. TMSCl reacts with MeOH to generate anhydrous HCl and volatile TMS-OMe.
-
-
Equilibration: Stir for 30 minutes. The mixture now contains mostly [H3N+-R-NH2].
-
Protection: Add Boc₂O (1.0 - 1.1 eq) in MeOH dropwise.
-
Neutralization: After reaction completion, add aqueous NaOH to liberate the second amine for workup.
Visualizing the Pathway:
Figure 1: The pH-controlled pathway.[1] By locking one amine as a salt, we prevent the statistical cascade toward the bis-protected byproduct.
Module 3: The Engineering Solution (Flow Chemistry)
User Question: "We are scaling to 5kg. The exotherm is causing local hotspots, leading to higher bis-Boc formation (8-10%). How do we control this?"
Technical Diagnosis: In large batch reactors, mixing efficiency (Reynolds number) drops. When Boc₂O is added, "plumes" of high concentration exist momentarily before dispersing. In these plumes, the local ratio of Boc₂O to diamine is high, favoring bis-protection immediately.
The Solution: Continuous Flow Microreactors Flow chemistry offers superior heat exchange and instantaneous mixing. As demonstrated by Wille and Kaiser [3], flow synthesis allows for precise residence time control, preventing the product from "lingering" with excess reagent.
Critical Parameter: Solvent Choice
-
Avoid: DCM or Toluene (High risk of precipitation/clogging with amine salts).
-
Use: Methanol (Solubilizes reagents, products, and intermediates).[5][6][7]
Flow Setup Diagram:
Figure 2: Continuous flow setup. T-mixers ensure that the diamine and Boc₂O mix faster than the reaction rate, eliminating concentration gradients.
Module 4: Purification & Self-Validating Workup
User Question: "I have a mixture of Mono-Boc, Bis-Boc, and starting material. How do I purify this without running a massive silica column?"
Technical Diagnosis: Chromatography at scale is a bottleneck. You must utilize the solubility switch inherent to the chemical species.
-
Bis-Boc: No basic nitrogen. Hydrophobic.
-
Mono-Boc: One basic nitrogen. Amphiphilic (pH dependent).
-
Diamine: Two basic nitrogens. Hydrophilic.
The "pH Switch" Extraction Protocol:
-
Acid Wash (Removal of Bis-Boc):
-
Dissolve crude mixture in Ethyl Acetate (EtOAc).
-
Wash with dilute aqueous acid (e.g., 0.5 M citric acid or NaH₂PO₄).
-
Result:
-
Organic Layer: Contains Bis-Boc (discard).
-
Aqueous Layer: Contains Mono-Boc salt and unreacted Diamine salt.[4]
-
-
-
Base Switch (Recovery of Mono-Boc):
-
Take the Aqueous Layer from Step 1.
-
Adjust pH to ~12-13 using NaOH.
-
Extract with DCM or EtOAc.
-
Result:
-
Organic Layer: Contains pure Mono-Boc Diamine .[2]
-
Aqueous Layer: Retains the highly polar unreacted Diamine (discard).
-
-
References
-
Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.[4][8] Synthetic Communications. [Link][4]
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protection of diamines. A simple, highly efficient method. Synthetic Communications. [Link][4]
-
Wille, G., & Kaiser, F. (2014). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines.[7][9] Organic Letters. [Link]
Sources
- 1. redalyc.org [redalyc.org]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Stability issues of carbamate protecting groups under various reaction conditions
Welcome to the Technical Support Center for Carbamate Protecting Groups. This guide is designed for researchers, scientists, and drug development professionals who utilize carbamate protecting groups in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the stability challenges associated with these indispensable synthetic tools. Here, we will delve into the intricacies of the most common carbamate protecting groups—Boc, Cbz, and Fmoc—offering troubleshooting advice and answers to frequently encountered questions.
Section 1: Frequently Asked Questions (FAQs) - A Quick Reference Guide
This section addresses the most common queries and concerns regarding the stability and use of carbamate protecting groups.
Q1: My Boc-protected amine is partially deprotected during a reaction that is supposed to be mild. What could be the cause?
A: Unintended Boc deprotection often occurs due to cryptic acidity in the reaction medium. While the Boc group is generally stable to bases and nucleophiles, it is highly sensitive to acid.[1][2] Sources of acidity can include:
-
Acidic reagents or catalysts: Even weak Lewis acids can facilitate Boc removal.[3]
-
Acidic impurities in solvents or reagents: Dichloromethane (DCM), for example, can contain trace amounts of HCl.
-
Substrate-derived acidity: The substrate itself or a byproduct of the reaction could be acidic.
-
Silica gel: During column chromatography, the acidic nature of silica gel can cause partial or complete deprotection.
Preventative Measures:
-
Use freshly distilled or inhibitor-free solvents.
-
Consider adding a proton sponge or a non-nucleophilic base like 2,6-lutidine if compatible with your reaction.
-
For chromatography, neutralize silica gel with a base like triethylamine before use, or opt for alternative purification methods like crystallization or chromatography on neutral alumina.
Q2: I am having trouble removing the Cbz group by catalytic hydrogenolysis. What are the likely reasons for this?
A: Incomplete or failed Cbz hydrogenolysis is a common issue, often attributable to catalyst poisoning or substrate-specific factors.[4]
-
Catalyst Poisoning: The palladium catalyst is sensitive to various substances, especially sulfur-containing compounds (e.g., thiols, thioethers, thiazoles), which can irreversibly bind to the catalyst surface and inhibit its activity.[3][5] Other potential poisons include strong coordinating ligands, such as some nitrogen-containing heterocycles.
-
Steric Hindrance: A sterically congested environment around the Cbz group can hinder its access to the catalyst surface.
-
Incompatible Functional Groups: The presence of other reducible functional groups, such as alkynes or nitro groups, can compete for the catalyst and hydrogen, leading to incomplete Cbz cleavage.
Troubleshooting Steps:
-
Ensure all reagents and solvents are free from potential catalyst poisons.
-
Increase the catalyst loading or pressure of hydrogen gas.
-
Consider using a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.
-
For sulfur-containing substrates, alternative deprotection methods like using liquid ammonia as a solvent may be effective.[5]
Q3: My Fmoc-protected peptide is showing signs of degradation during piperidine treatment. What is happening and how can I prevent it?
A: While piperidine is the standard reagent for Fmoc deprotection, it can lead to side reactions, particularly with sensitive amino acid residues.[6]
-
Aspartimide Formation: Aspartic acid residues are prone to cyclization to form a stable five-membered aspartimide ring, which can then hydrolyze to a mixture of α- and β-aspartyl peptides.[7]
-
Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the formation of a diketopiperazine and cleavage from the solid support.
Mitigation Strategies:
-
For Aspartimide Formation: Use a more sterically hindered protecting group on the aspartic acid side chain (e.g., O-2,4-dichlorobenzyl) or employ a milder deprotection cocktail, such as 20% piperidine in DMF with 0.1 M HOBt.
-
For Diketopiperazine Formation: The subsequent coupling should be performed as quickly as possible after Fmoc deprotection. Using highly activated amino acids can accelerate the desired coupling reaction.
-
Alternative Bases: For particularly sensitive sequences, consider using a milder base like 1,8-diazabicycloundec-7-ene (DBU) in low concentrations or piperazine.[8][9]
Section 2: Comprehensive Troubleshooting Guides
This section provides a more in-depth analysis of common stability issues organized by the protecting group and reaction conditions.
Boc (tert-Butoxycarbonyl) Group
The Boc group is prized for its stability to a wide range of reagents and its facile removal under acidic conditions.[10] However, this acid lability is also the source of most of its stability issues.
| Symptom | Probable Cause | Detailed Explanation & Solution |
| Partial or complete loss of Boc group during a reaction using a Lewis acid. | Lewis Acid-Catalyzed Cleavage | Many Lewis acids, such as ZnCl₂, AlCl₃, and even Mg(ClO₄)₂, can coordinate to the carbonyl oxygen of the Boc group, facilitating its cleavage.[11][12] The mechanism is similar to proton-catalyzed deprotection. Solution: If the Lewis acid is essential for your transformation, consider using a more acid-stable protecting group like Cbz. Alternatively, screen for milder Lewis acids or perform the reaction at a lower temperature to minimize deprotection. |
| Boc group removal during purification on silica gel. | Acidity of Silica Gel | Standard silica gel is acidic (pH ~4-5) and can be sufficient to cleave the Boc group, especially with prolonged exposure. Solution: Neutralize the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine, then evaporate the solvent before packing the column. Alternatively, use neutral alumina or a different purification technique. |
| Incomplete reaction and presence of deprotected starting material in a reaction with electrophiles. | In situ Acid Generation | Some reactions generate acidic byproducts. For example, the use of thionyl chloride (SOCl₂) to form an acid chloride will produce HCl, which will readily cleave the Boc group. Solution: Include a non-nucleophilic base, such as pyridine or 2,6-lutidine, in the reaction mixture to scavenge any generated acid. |
| Symptom | Probable Cause | Detailed Explanation & Solution |
| Formation of a byproduct with an additional mass of +56 Da. | tert-Butylation of Nucleophilic Residues | The tert-butyl cation generated during deprotection is a potent electrophile and can alkylate nucleophilic functional groups in the substrate, such as the indole ring of tryptophan or the thioether of methionine.[3] Solution: Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), anisole, or thioanisole. |
| Difficulty in removing the Boc group from a sterically hindered amine. | Steric Hindrance | A bulky environment around the nitrogen atom can impede the approach of the acid and slow down the deprotection. Solution: Use a stronger acid, such as neat trifluoroacetic acid (TFA), or increase the reaction temperature. For extremely hindered cases, a combination of a Lewis acid and a protic acid may be effective. |
Cbz (Benzyloxycarbonyl) Group
The Cbz group is a stalwart in peptide synthesis and general organic synthesis, known for its stability to both acidic and basic conditions.[13] Its primary mode of cleavage is catalytic hydrogenolysis.[1]
| Symptom | Probable Cause | Detailed Explanation & Solution |
| Reaction stalls or proceeds very slowly. | Catalyst Poisoning | Sulfur-containing compounds are notorious poisons for palladium catalysts.[3] Even trace amounts can deactivate the catalyst. Other potential poisons include phosphines, strong chelating agents, and some halides. Solution: Meticulously purify all starting materials, reagents, and solvents. If sulfur is inherent to the substrate, consider using a large excess of catalyst, a more robust catalyst like Pd(OH)₂/C, or a different deprotection method such as transfer hydrogenolysis with a high-boiling hydrogen donor. |
| Incomplete deprotection despite fresh catalyst and clean reagents. | Catalyst Deactivation by Substrate/Product | The amine product of the deprotection can sometimes coordinate to the palladium surface and inhibit its activity. Solution: Adding a small amount of a weak acid (e.g., acetic acid) to the reaction mixture can protonate the product amine, preventing it from binding to the catalyst. |
| Co-reduction of other functional groups. | Lack of Chemoselectivity | Standard Pd/C catalysts will also reduce other functional groups like alkenes, alkynes, and nitro groups. Solution: For substrates with sensitive functional groups, carefully select the catalyst and reaction conditions. For example, Lindlar's catalyst (Pd/CaCO₃/PbO) can selectively reduce alkynes to cis-alkenes without cleaving the Cbz group. Alternatively, non-reductive cleavage methods can be employed. |
| Method | Common Issues | Troubleshooting |
| Transfer Hydrogenolysis (e.g., with ammonium formate, cyclohexene, or formic acid) | Incomplete reaction; safety with certain hydrogen donors. | Use a higher boiling hydrogen donor to allow for higher reaction temperatures. Ensure efficient stirring to facilitate contact between the catalyst, substrate, and hydrogen donor. |
| Acidic Cleavage (e.g., HBr in acetic acid) | Harsh conditions can lead to side reactions or degradation of sensitive substrates. | This method is generally reserved for robust substrates. Protect other acid-sensitive functional groups if necessary. |
| Nucleophilic Cleavage (e.g., with 2-mercaptoethanol) | Can be slow and may not be suitable for all substrates. | This is a milder alternative but may require optimization of the nucleophile, base, and temperature.[14] |
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions, providing orthogonality with acid-labile Boc and hydrogenolysis-labile Cbz groups.[10]
| Symptom | Probable Cause | Detailed Explanation & Solution |
| Negative or weak colorimetric test (e.g., Kaiser test) after deprotection. | Aggregation of the Peptide-Resin | In SPPS, the growing peptide chain can aggregate, preventing the deprotection reagent from accessing the Fmoc group.[6] Solution: Use a solvent system that disrupts secondary structures, such as adding a small amount of dimethyl sulfoxide (DMSO) or using N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF). Sonication can also help to break up aggregates. |
| Slow deprotection of a specific amino acid. | Steric Hindrance | Sterically hindered amino acids, or those adjacent to bulky residues, may undergo slower deprotection. Solution: Increase the deprotection time or use a stronger base cocktail, such as 20% piperidine with 2% DBU in DMF. |
| Degradation of the deprotection reagent. | Old or Improperly Stored Piperidine | Piperidine can degrade over time, leading to reduced efficacy. Solution: Use fresh, high-quality piperidine for preparing the deprotection solution. |
| Symptom | Probable Cause | Detailed Explanation & Solution |
| Formation of a byproduct with the same mass as the desired peptide but different retention time. | Aspartimide Formation | As discussed in the FAQs, this is a common side reaction with aspartic acid. Solution: In addition to the strategies mentioned in the FAQs, using a milder base like pyrrolidine or a lower concentration of piperidine can help to minimize this side reaction.[15] |
| Premature cleavage of the peptide from the resin. | Diketopiperazine Formation | This is most prevalent at the dipeptide stage, especially with proline or glycine at the C-terminus. Solution: The subsequent coupling should be performed immediately after deprotection. Using pre-activated amino acids can help to accelerate the coupling and outcompete the cyclization reaction. |
| Addition of the deprotection base to the dibenzofulvene byproduct. | Formation of Piperidine Adducts | The dibenzofulvene byproduct of Fmoc cleavage is an electrophile and can react with nucleophiles, including the piperidine used for deprotection. While this is generally not a problem for the synthesis, it consumes the deprotection reagent. Solution: This is an inherent feature of Fmoc chemistry. Using a sufficient excess of the deprotection reagent ensures complete Fmoc removal. |
Section 3: Data Presentation and Visualization
Table 1: Orthogonal Stability of Common Carbamate Protecting Groups
| Reagent/Condition | Boc | Cbz | Fmoc |
| Strong Acid (e.g., TFA, HCl) | Labile | Stable (except HBr/AcOH) | Stable |
| Weak Acid (e.g., AcOH) | Generally Stable | Stable | Stable |
| Strong Base (e.g., NaOH, LDA) | Stable | Stable | Labile |
| Weak Base (e.g., Piperidine, DBU) | Stable | Stable | Labile |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Labile | Stable |
| Nucleophiles (e.g., RNH₂, RSH) | Stable | Generally Stable | Labile |
| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Labile | Stable | Stable |
| Oxidizing Agents | Generally Stable | Generally Stable | Generally Stable |
| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Stable | Labile | Stable |
This table provides a general overview. Specific substrate and reaction conditions can influence stability.
Diagram 1: Acid-Catalyzed Deprotection of a Boc Group
Caption: Mechanism of acid-catalyzed Boc deprotection.
Diagram 2: Base-Mediated Deprotection of an Fmoc Group
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. thalesnano.com [thalesnano.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 13. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cbz-Protected Amino Groups [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Strategic Selection: Alkyl Phenyl Carbonates vs. Di-tert-butyl Dicarbonate for N-Boc Protection
Executive Summary
In pharmaceutical process development, the tert-butoxycarbonyl (Boc) group is ubiquitous. While di-tert-butyl dicarbonate (
The Safety Imperative: Thermal Stability & Handling
The most compelling argument for switching from
The Hazard
is thermally unstable. It melts at roughly 23°C but undergoes autocatalytic decomposition starting as low as 55°C. This decomposition releases massive volumes of-
Storage: Requires refrigeration; bottles often pressurize upon standing.
-
Toxicity: Inhalation toxicity (
) is comparable to phosgene (approx. 100 mg/m³).
The -BPC Advantage
tert-Butyl phenyl carbonate is a mixed carbonate ester, not an anhydride. It exhibits far superior thermal stability.
-
Stability Data:
-BPC can be distilled under vacuum (bp 74–78°C at 0.5 mmHg) without decomposition. This thermal resilience allows reactions to be run at reflux (e.g., in ethanol), enabling activation energy thresholds to be crossed without risking thermal runaway. -
Handling: It is a stable liquid/low-melting solid that does not spontaneously evolve gas in storage.
Chemoselectivity: The Precision Tool
While
Primary vs. Secondary Amines
One of the most difficult challenges in polyamine synthesis is protecting a primary amine (
- : typically protects both, or requires cryogenic conditions (-78°C) and strict stoichiometry to achieve partial selectivity.
-
-BPC: exhibits high kinetic selectivity.[1] Under ambient conditions or mild heat, it reacts preferentially with primary amines. The phenoxide leaving group is less labile than the tert-butyl carbonate leaving group of
, making the reagent less susceptible to attack by the more sterically hindered secondary amines.
Mechanism of Action Comparison
The following diagram illustrates the mechanistic divergence that drives this selectivity.
Figure 1: Mechanistic comparison showing the high-energy anhydride pathway of
Experimental Protocols
Protocol A: Selective Protection of Primary Amines with -BPC
Based on the methodology by Pittelkow et al.
Objective: Selectively protect a primary amine in a diamine substrate (e.g., spermidine or simple
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the diamine (1.0 equiv) in absolute ethanol (concentration ~0.1 M).
-
Addition: Add
-BPC (1.0 equiv) in a single portion. Note: Unlike , dropwise addition at 0°C is generally unnecessary due to the moderated reactivity. -
Reaction:
-
For high selectivity: Stir at Room Temperature for 12–24 hours.
-
For unreactive substrates: Heat to Reflux (78°C) for 2–4 hours.
-
-
Work-up (Phenol Removal):
-
Evaporate ethanol under reduced pressure.
-
Dissolve residue in Dichloromethane (DCM).
-
Critical Step: Wash the organic phase with 1M NaOH (3x). This converts the phenol by-product into water-soluble sodium phenoxide, efficiently removing it from the N-Boc amine.
-
Wash with brine, dry over
, and concentrate.
-
Protocol B: Standard Protection with (Comparative Baseline)
Objective: Rapid, exhaustive protection of all amine sites.
Reagents:
Step-by-Step:
-
Setup: Dissolve amine and base in solvent. Cool to 0°C.
-
Addition: Add
(dissolved in solvent) dropwise over 30 minutes. Caution: Monitor for gas evolution ( ).[9] Ensure open system venting. -
Reaction: Warm to Room Temperature and stir for 1–4 hours.
-
Work-up: Evaporate volatiles. Partition between EtOAc and water. Wash with mild acid (if product is acid-stable) to remove unreacted amine.
Comparative Data Analysis
The following table summarizes the performance metrics of both reagents.
| Feature | Di-tert-butyl Dicarbonate ( | tert-Butyl Phenyl Carbonate ( |
| Reagent Type | Anhydride | Mixed Carbonate |
| Physical State | Low-melting solid (mp 23°C) | Liquid / Low-melting solid |
| Thermal Stability | Poor. Decomposes >55°C. | Excellent. Distillable at 74°C (0.5 mmHg). |
| Reactivity | High (Reacts at 0°C to RT) | Moderate (Often requires RT to Reflux) |
| By-products | Phenol | |
| Chemoselectivity | Low (Protects | High (Selective for |
| Atom Economy | Low (Loss of | Moderate (Loss of Phenol) |
| Scale-up Safety | Hazardous (Gas evolution, thermal runaway) | Safe (No gas evolution, thermally stable) |
Decision Matrix: When to Switch?
Figure 2: Decision matrix for selecting the appropriate Boc-protection reagent.
References
-
Bodanszky, M., & Bodanszky, A. (1984).[10] Preparation of tert-Butyl phenyl carbonate. In The Practice of Peptide Synthesis (p. 241).[10] Springer Berlin Heidelberg.[10] [Link]
-
Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited: Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 66(10), 3490–3496. [Link]
-
Carl Roth. (2023).[3] Safety Data Sheet: Di-tert-butyl dicarbonate.[2][6][11] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [hi.bzchemicals.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. prepchem.com [prepchem.com]
- 11. phmsa.dot.gov [phmsa.dot.gov]
A Senior Application Scientist's Guide to HPLC Method Development for Purity Assessment of Synthesized Carbamate Compounds
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the development process. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of carbamate compounds. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring the final method is not just a procedure, but a self-validating analytical system.
Chapter 1: Foundational Principles of HPLC for Carbamate Analysis
Carbamates, while structurally diverse, share characteristics such as moderate polarity and potential thermal instability, which makes HPLC the analytical method of choice over techniques like gas chromatography.[1] The vast majority of applications rely on Reversed-Phase (RP-HPLC), where a nonpolar stationary phase is paired with a polar mobile phase.
The Heart of the Separation: Column Selection
The analytical column is the most critical component in an HPLC system. The choice of stationary phase chemistry dictates the potential for selectivity and resolution. While the C18 (octadecylsilane) column is the universal workhorse, a nuanced understanding of alternatives is key to tackling challenging separations.
-
The Workhorse (C18): This is the starting point for most methods. Its long alkyl chains provide substantial hydrophobic retention, making it effective for a wide range of carbamates.[2][3]
-
Alternative Hydrophobicity (C8): With shorter alkyl chains, C8 columns are generally less retentive than C18s. This can be advantageous for reducing run times when analyzing more hydrophobic carbamates. They can also offer different selectivity for polar compounds due to differences in how they are solvated by the mobile phase.[4]
-
Enhanced Polar Selectivity (Polar-Embedded/Endcapped): These columns incorporate polar groups (like amides or carbamates) within the alkyl chains or at the terminus (endcapping). This feature allows them to be used with highly aqueous mobile phases without the risk of phase collapse (dewetting), enhancing the retention of more polar carbamates and potential impurities.[4][5]
-
Application-Specific Columns: Several manufacturers offer columns specifically designed and tested for carbamate analysis. These can provide optimized selectivity and significantly faster analysis times compared to general-purpose columns.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar carbamates or metabolites that show little to no retention in reversed-phase, HILIC is a powerful alternative. It uses a polar stationary phase (like bare silica) with a high-organic, low-aqueous mobile phase.[5][8]
Table 1: Comparative Overview of Common HPLC Columns for Carbamate Analysis
| Column Type | Primary Interaction | Best Suited For | Key Advantages | Potential Limitations |
| C18 | Hydrophobic | General purpose, wide range of carbamates | High retention, widely available, extensive literature | Poor retention for very polar analytes; phase collapse in >95% aqueous mobile phase |
| C8 | Hydrophobic | Moderately to highly nonpolar carbamates | Lower retention (faster analysis), alternative selectivity | May not provide sufficient retention for polar carbamates |
| Polar-Embedded | Mixed-Mode (Hydrophobic + Polar) | Polar carbamates and impurities | Stable in 100% aqueous mobile phase, unique selectivity | Different selectivity may require significant method redevelopment |
| Carbamate-Specific | Optimized for Carbamates | Regulated carbamate pesticide analysis | Fast analysis times, guaranteed resolution for specific compound lists | May not be optimal for novel, structurally diverse carbamates |
| HILIC | Partitioning/Adsorption | Very polar carbamates and metabolites | Excellent retention for highly polar compounds | Different elution order, can be sensitive to mobile phase water content |
The Engine of Separation: Mobile Phase Strategy
The mobile phase transports the sample through the column, and its composition is a powerful tool for controlling retention and selectivity.[9]
-
Organic Modifier Selection: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.
-
Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.
-
Methanol is a protic solvent and can offer different selectivity through hydrogen bonding interactions. Switching between these two solvents is a primary strategy for resolving co-eluting peaks.[10]
-
-
The Role of pH and Buffers: The pH of the mobile phase is critical as it controls the ionization state of acidic or basic analytes.[9] For carbamates, which are generally neutral, pH has a less direct but still important role in controlling the ionization of potential impurities and stabilizing the silica-based column packing. A low pH (e.g., 2.5-4) using a modifier like formic acid or a phosphate buffer is common to suppress the ionization of residual silanol groups on the column, improving peak shape.
-
Gradient vs. Isocratic Elution:
-
Isocratic elution (constant mobile phase composition) is simple and robust but is only suitable for separating components with similar retention behavior.
-
Gradient elution (composition changes over time) is necessary for purity analysis, where impurities may have a wide range of polarities. A typical gradient starts with a high percentage of aqueous phase and ramps to a high percentage of organic phase to elute both polar and nonpolar impurities.
-
Caption: Logic diagram for mobile phase optimization.
Seeing the Results: Detection Techniques
The choice of detector depends on the analyte's properties, required sensitivity, and the need for structural confirmation.
Table 2: Comparison of HPLC Detectors for Carbamate Analysis
| Detector | Principle | Sensitivity | Selectivity | Notes |
| UV-Vis | Absorbance of light by chromophores | Moderate | Low | Nearly universal for compounds with a chromophore. A wavelength of ~220 nm is often effective for carbamates.[6][11] |
| Fluorescence (FLD) | Emission of light after excitation | High | High | Requires a fluorophore. For many carbamates, post-column derivatization with o-phthalaldehyde (OPA) is used to create a fluorescent product.[1][12][13] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Very High | Very High | Provides molecular weight and structural information, making it the gold standard for impurity identification.[14] |
Chapter 2: A Step-by-Step Protocol for a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately quantify the API in the presence of its potential degradation products, impurities, and excipients. Its development is a multi-phase process.[15]
Caption: Workflow for stability-indicating method development.
Phase 1: Initial Method Development
-
Column Selection: Start with a high-quality C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Sample Preparation: Dissolve the synthesized carbamate compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~1 mg/mL.
-
Initial Gradient Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
-
Analysis: Inject the sample and evaluate the retention time and peak shape of the main carbamate peak.
Phase 2: Forced Degradation Studies
The goal is to generate 5-20% degradation of the API to produce a relevant profile of degradants.[16]
-
Prepare Stock Solution: Create a ~1 mg/mL solution of the carbamate in a suitable solvent.
-
Acid Hydrolysis: Mix equal parts of the stock solution with 1N HCl. Hold at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Mix equal parts of the stock solution with 1N NaOH. Hold at 60 °C for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% H₂O₂. Hold at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 80 °C for 48 hours. Prepare a solution for analysis.
-
Photolytic Degradation: Expose the solid API to a photostability chamber (ICH Q1B conditions) for 24 hours. Prepare a solution for analysis.
-
Analysis: Analyze all stressed samples, including a non-stressed control, using the initial HPLC method.
Phase 3: Method Optimization
The critical question: Is the main API peak spectrally pure and resolved from all degradation products?
-
Evaluate Chromatography: Examine the chromatograms from the forced degradation studies. Look for new peaks appearing near the main API peak. Use a photodiode array (PDA) detector to assess peak purity.
-
Optimize for Resolution: If co-elution is observed, systematically adjust method parameters.
-
Modify the Gradient: Make the gradient shallower around the elution time of the main peak to increase separation.
-
Switch Organic Modifier: If acetonitrile does not provide resolution, develop a method using methanol.
-
Change Column: If mobile phase adjustments fail, test a column with a different selectivity (e.g., a Phenyl or Polar-Embedded phase).
-
-
Finalize Method: Once baseline resolution is achieved for the API and all significant degradation products, the method is considered "stability-indicating" and is ready for validation.
Chapter 3: Method Validation - The Self-Validating System (ICH Q2(R1) Framework)
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[17][18] It is a mandatory part of the drug development process.
Table 3: Key Validation Parameters and Typical Acceptance Criteria for a Purity Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[19] | API peak is resolved from all other peaks (Resolution > 2). Peak purity analysis passes. |
| Linearity | To show a direct proportional relationship between concentration and detector response.[17] | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of target concentration). |
| Accuracy | To demonstrate the closeness of the measured value to the true value.[20] | Mean recovery of 98.0% to 102.0% for the API at multiple levels (e.g., 80%, 100%, 120%). |
| Precision | To demonstrate the degree of scatter between a series of measurements.[20] | Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| LOQ | The lowest concentration that can be quantified with acceptable precision and accuracy. | Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 10%. |
| Robustness | To demonstrate reliability with respect to small, deliberate variations in method parameters.[19] | System suitability parameters remain within limits when changing flow rate (±10%), column temp (±5°C), mobile phase pH (±0.2). |
Experimental Protocol: Linearity
-
Prepare a Stock Solution: Accurately weigh and dissolve the carbamate reference standard to make a 1.0 mg/mL stock solution.
-
Create Calibration Standards: Perform serial dilutions to prepare at least five concentration levels, for example: 0.05, 0.5, 1.0, 1.5, and 2.0 µg/mL.
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis and determine the correlation coefficient (r²).
Chapter 4: Comparative Analysis - The Next Generation: UPLC vs. HPLC
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and instrumentation that can handle much higher backpressures.[21] This technology offers significant advantages over traditional HPLC.
-
Speed: UPLC can provide results up to ten times faster than HPLC.[22]
-
Resolution: Smaller particles lead to higher efficiency and sharper peaks, resulting in improved resolution between closely eluting compounds.[22]
-
Sensitivity: Sharper, narrower peaks mean a greater signal-to-noise ratio, which improves sensitivity and lowers detection limits.[22]
-
Economic Benefits: Faster run times and lower flow rates lead to a dramatic reduction in solvent consumption and waste disposal costs.[22]
Table 4: Notional Comparison of a Carbamate Purity Analysis by HPLC vs. UPLC
| Parameter | Traditional HPLC | UPLC System | Advantage |
| Column Dimensions | 150 x 4.6 mm, 3.5 µm | 50 x 2.1 mm, 1.7 µm | UPLC |
| Run Time | 30 minutes | 5 minutes | UPLC |
| System Backpressure | 1,800 psi | 12,000 psi | - |
| Peak Width (API) | 12 seconds | 2 seconds | UPLC |
| Resolution (API/Impurity) | 1.9 | 4.5 | UPLC |
| Solvent Consumption/Run | ~30 mL | ~2.5 mL | UPLC |
Conclusion: From Synthesis to Submission
Developing a robust HPLC method for purity assessment is a systematic, scientific endeavor. It begins with a logical selection of columns and mobile phases, grounded in chromatographic theory. The method's true power is then forged through rigorous forced degradation studies, which ensure its specificity and stability-indicating nature. Finally, a comprehensive validation following ICH guidelines transforms the procedure into a self-validating system, providing the trustworthy data essential for researchers, scientists, and ultimately, for regulatory approval in drug development. By understanding the "why" behind each step, scientists can move beyond simple sample processing to create truly authoritative analytical methods.
References
- Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1.
- Microbioz India. (2023, October 16). UPLC vs HPLC: Unraveling the Similarities and Differences.
- Labcompare. (n.d.). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
- PubMed. (n.d.). [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography].
- Austin Publishing Group. (2015, October 20). Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection.
- ResearchGate. (n.d.). Determination of carbamate insecticide in soil by SPE reversed-phase high-performance liquid chromatography (RP-HPLC).
- Environmental Protection Agency (EPA). (n.d.). N-Methylcarbamates by High Performance Liquid Chromatography (HPLC).
- Waters Corporation. (n.d.). Alliance System for Carbamate Analysis.
- Environmental Protection Agency (EPA). (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
- National Institutes of Health (NIH). (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
- ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- LCGC International. (n.d.). Faster, More Sensitive Determination of Carbamates in Drinking Water.
- International Council for Harmonisation (ICH). (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development.
- ResearchGate. (n.d.). HPLC separation of carbamates. Mobile phase: water/ ACN (33/67, v/v);....
- ResearchGate. (2025, August 8). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography.
- DergiPark. (2020, August 10). Optimization and Selection of Mobile Phase for the Determination of Multiple Pesticide Standards Using Liquid Chromatography-Tandem Mass Spectrometry.
- Chromtech. (n.d.). HPLC Column Selection Guide.
- European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Chromatography Forum. (2012, April 2). Forced degradation studies.
- ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference?.
- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Separation Science. (n.d.). Effective Analysis Carbamate Pesticides.
- National Institutes of Health (NIH). (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- CROMlab Instruments. (n.d.). The Acclaim Carbamate Column—A Superior Solution.
- European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- R Discovery. (n.d.). Forced Degradation Studies Research Articles.
- Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
- YouTube. (2022, July 5). Identification and Characterization of Forced Degradation Products Using the ACQUITY RDa Detector.
- MDPI. (2015, September 3). Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry.
- IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
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- 11. researchgate.net [researchgate.net]
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- 14. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
Beyond Statistical Mixtures: A Comparative Guide to Selective Mono-Protection of Diamines
Executive Summary: The Kinetic Challenge
The selective mono-protection of symmetrical diamines (e.g., piperazine, ethylenediamine, 1,6-hexanediamine) is a classic problem in organic synthesis. In a standard bimolecular reaction with di-tert-butyl dicarbonate (Boc₂O ), the second amine group often remains equally—or sometimes more—nucleophilic after the first protection event.
Statistically, a 1:1 stoichiometric addition of Boc₂O to a diamine yields a mixture approximating:
To overcome this "statistical ceiling," chemists historically relied on using a large excess of diamine (5–10 equivalents) to favor mono-protection, a wasteful approach for expensive substrates. This guide evaluates three distinct strategies to achieve high-yield mono-protection without massive excesses:
-
Electronic Tuning: Using tert-Butyl Phenyl Carbonate (Reagent-controlled).[1]
-
Solubility/pH Control: The Krapcho Protocol (Process-controlled).
-
Leaving Group Tuning: Boc-ON (Reagent-controlled).
Mechanistic Landscape
The following diagram illustrates the kinetic competition. To achieve high mono-selectivity, the rate constant
Figure 1: Kinetic pathway of diamine protection.[3][4][5] The goal is to maximize the [Mono] species by minimizing k2 relative to k1.
Comparative Analysis of Reagents
Reagent A: tert-Butyl Phenyl Carbonate (Boc-O-Ph)
The "Green" Reagent Alternative
Unlike the highly reactive anhydride in Boc₂O, alkyl phenyl carbonates rely on a phenol leaving group. The reactivity is tuned such that the reagent reacts readily with the primary amine, but the resulting carbamate reduces the nucleophilicity of the remaining amine sufficiently to retard the second attack.
-
Mechanism: Electronic discrimination via the leaving group (
vs ). -
Key Advantage: Often requires no chromatography. The byproduct is phenol, which can be washed away with basic extraction.
-
Performance: High mono-selectivity (often >85%) even at 1:1 stoichiometry.
Reagent B: Boc₂O + HCl (The Krapcho Protocol)
The "Process" Alternative
This is not a new reagent but a specific application of Boc₂O. By pre-treating the diamine with 1 equivalent of acid (HCl), you generate a mono-ammonium salt.
-
Mechanism: Statistical protection of the free amine, but the equilibrium shifts. As the free amine reacts, the ammonium salt deprotonates to restore equilibrium. However, the solubility often drives the selectivity—the mono-Boc species precipitates or is sterically hindered from reacting further in the specific solvent matrix (typically aqueous methanol).
-
Key Advantage: Uses the cheapest reagent (Boc₂O).
-
Performance: 75–90% yields for simple aliphatic diamines.
Reagent C: Boc-ON
The "Electronic" Alternative
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) releases an oxime byproduct. It is historically significant for high selectivity but has fallen out of favor due to the difficulty in removing the oxime byproduct compared to phenol.
Data Summary: Yield & Efficiency
The following table compares the performance of these reagents on Piperazine (a cyclic secondary diamine) and 1,6-Hexanediamine (an acyclic primary diamine).
| Feature | Boc₂O (Standard) | Boc₂O + HCl (Krapcho) | tert-Butyl Phenyl Carbonate | Boc-ON |
| Stoichiometry | 1:1 | 1:1 (with 1 eq HCl) | 1:1 | 1:1 |
| Typical Yield (Mono) | 40–50% | 75–87% | 80–92% | 70–80% |
| Bis-Byproduct | High (~25-30%) | Low (<10%) | Very Low (<5%) | Low (<10%) |
| Atom Economy | High | High | Moderate (Phenol waste) | Low (Oxime waste) |
| Purification | Chromatography often required | Extraction / Crystallization | Extraction (Wash phenol) | Chromatography usually required |
| Cost | Low | Low | Moderate | High |
Decision Matrix
Use the following logic flow to select the correct reagent for your specific substrate.
Figure 2: Decision matrix for reagent selection.
Detailed Experimental Protocols
Protocol A: The Krapcho Method (Boc₂O + HCl)
Best for: Large scale, simple aliphatic diamines, cost-sensitive projects.
-
Preparation: Dissolve the diamine (10 mmol) in methanol (30 mL).
-
Acidification: Cool to 0°C. Add HCl (10 mmol, 1.0 equiv) dropwise (using 2M aqueous HCl or methanolic HCl). Stir for 20 minutes.
-
Note: This generates the mono-hydrochloride salt.[5]
-
-
Addition: Add a solution of Boc₂O (10 mmol, 1.0 equiv) in methanol (10 mL) dropwise over 30 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Workup:
-
Strip the methanol under reduced pressure.
-
Dilute with water. Wash with diethyl ether (removes any bis-protected species which are non-polar).
-
Basify the aqueous layer to pH >12 using NaOH pellets or 4M NaOH.
-
Extract the desired mono-protected amine into dichloromethane (DCM) (3x).
-
Dry (Na₂SO₄) and concentrate.[1]
-
-
Expected Outcome: Colorless oil or solid, >95% purity.
Protocol B: The Carbonate Method (Boc-O-Ph)
Best for: Valuable substrates, avoiding chromatography, high selectivity.
-
Preparation: Dissolve the diamine (10 mmol) in absolute ethanol (25 mL).
-
Addition: Add tert-butyl phenyl carbonate (10 mmol, 1.0 equiv).
-
Reaction: Heat the mixture to reflux (approx 80°C) for 2–4 hours.
-
Mechanism Check: The phenol leaving group is released here.
-
-
Workup:
-
Cool to room temperature.[5] Evaporate ethanol.
-
Dissolve residue in DCM (50 mL).
-
Crucial Step: Wash the organic phase with 1M NaOH (2x 20 mL).
-
Why? This converts the phenol byproduct into water-soluble sodium phenoxide, removing it from the organic layer.
-
Wash with brine, dry (MgSO₄), and concentrate.
-
-
Expected Outcome: Mono-protected diamine in high yield (>85%).
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines: N-tert-butylcarbonyl-α,ω-alkanediamines from α,ω-alkanediamines.[3][4] Synthetic Communications, 20(16), 2559–2564. Link
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective synthesis of carbamate protected polyamines using alkyl phenyl carbonates.[3][4] Synthesis, 2002(15), 2195-2202. Link
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.[4] Synthetic Communications, 37(5), 737–742. Link[3]
-
Adamczyk, M., & Grote, J. (2000). Application of O-benzyl-O'-phenyl carbonate for the convenient preparation of N-Cbz-amines. Bioorganic & Medicinal Chemistry Letters, 10(15), 1539-1541. Link
Sources
Optimizing Alloc Deprotection: A Comparative Guide to Palladium Catalysts & Scavenger Systems
Audience: Researchers, Process Chemists, and Peptide Scientists. Scope: Efficacy comparison, mechanistic insight, and validated protocols for Allyloxycarbonyl (Alloc) removal.
Executive Summary: The Strategic Choice
Alloc deprotection is a cornerstone of orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS) and complex organic synthesis. While the mechanism—Pd(0)-catalyzed allyl transfer —is universal, the efficiency of the reaction is dictated not just by the palladium source, but critically by the scavenger system .
This guide moves beyond the standard "add Tetrakis" instruction. We compare the kinetic profiles and operational stability of homogeneous vs. heterogeneous systems and define the optimal catalyst/scavenger pairings for high-fidelity deprotection.
Quick Selection Matrix
| Priority | Recommended System | Why? |
| Speed & Yield (SPPS) | Pd(PPh₃)₄ + PhSiH₃ | Fastest kinetics; PhSiH₃ acts as a hydride donor, driving rapid turnover. |
| Cost & Stability | Pd(OAc)₂ + PPh₃ + NDMBA | Precursors are air-stable; active Pd(0) is generated in situ. NDMBA is a superior soft nucleophile. |
| Green/Purification | Pd/C + H₂ (or PhSiH₃) | Heterogeneous catalyst allows for filtration removal; avoids residual Pd in product. |
| Secondary Amines | Pd(PPh₃)₄ + Me₂NH[1]·BH₃ | Borane complexes specifically suppress N-allyl back-alkylation side reactions. |
Mechanistic Foundation: The Tsuji-Trost Cycle
To troubleshoot Alloc deprotection, one must understand the catalytic cycle. The reaction is not a simple hydrolysis; it is a nucleophilic substitution .
-
Oxidative Addition: Pd(0) coordinates with the Alloc alkene, expelling CO₂ and forming a cationic
-allyl palladium complex. -
Nucleophilic Trapping: This is the rate-limiting step. The scavenger (nucleophile) attacks the
-allyl ligand. -
Ligand Exchange: The allylated scavenger dissociates, regenerating Pd(0).
Failure usually occurs at Step 2: If the scavenger is too weak or sterically hindered, the cycle stalls, leading to Pd aggregation ("palladium black") and incomplete deprotection.
Figure 1: The catalytic cycle of Alloc deprotection.[2] The scavenger is critical for regenerating the active Pd(0) species.
Comparative Efficacy Analysis
A. The Catalyst Source: Homogeneous vs. Heterogeneous[3]
1. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][3]
-
Status: The Industry Standard.
-
Efficacy: High. Pre-formed Pd(0) ensures immediate entry into the catalytic cycle.
-
Pros: Extremely reliable; compatible with most solvents (DCM, THF, DMF).
-
Cons: Air-sensitive (oxidizes to Pd(II)). Expensive.
-
Expert Insight: While "freshly prepared" is ideal, recent data suggests Pd(PPh₃)₄ is more robust than assumed.[4] If the solid is bright yellow, it is active. If orange/brown, catalytic activity is compromised.
2. Palladium(II) Acetate [Pd(OAc)₂] + PPh₃
-
Status: The Cost-Effective Alternative.
-
Efficacy: Moderate to High. Requires in situ reduction to Pd(0) by the phosphine ligand or the scavenger.
-
Pros: Precursors are air-stable and cheap.
-
Cons: Induction period required for active species generation.
-
Ratio: Typically used in a 1:2 to 1:4 ratio (Pd:PPh₃) to ensure stability of the generated Pd(0).
3. Palladium on Carbon [Pd/C][5][6]
-
Status: The "Green" Choice.
-
Efficacy: Variable. Slower kinetics due to heterogeneous surface area limitations.
-
Pros: Simple workup (filtration). No residual heavy metal in the peptide/drug.
-
Cons: Can adsorb the deprotected amine product. Requires alcoholic solvents (MeOH/EtOH) for best performance, which may not dissolve all peptide resins.
B. The Scavenger: The True Driver of Efficiency
| Scavenger | Type | Reactivity | Best For |
| Phenylsilane (PhSiH₃) | Hydride Donor | Very High | SPPS & Sterically hindered amines. Acts as a "hard" nucleophile via hydride transfer. Rapidly regenerates Pd(0). |
| NDMBA (1,3-Dimethylbarbituric acid) | Soft Nucleophile | High | Solution Phase. Superior solubility compared to Dimedone. Clean reaction profile. |
| Dimedone | Soft Nucleophile | Moderate | Standard Applications. Classic reagent, but slower than NDMBA and PhSiH₃. |
| Morpholine | Amine | Low | Legacy Protocols. Not recommended for difficult sequences; slower turnover. |
| Borane-Dimethylamine | Reducing Agent | High | Secondary Amines. specifically prevents N-allylation of the liberated amine. |
Validated Experimental Protocols
Protocol A: High-Throughput SPPS (The "Gold Standard")
Best for: Solid-phase peptide synthesis, long sequences, steric hindrance.
Reagents:
-
Catalyst: Pd(PPh₃)₄ (0.1 – 0.25 eq)
-
Scavenger: Phenylsilane (PhSiH₃) (10 – 20 eq)
-
Solvent: Dry DCM (Dichloromethane)
Workflow:
-
Preparation: In an argon-purged vial, dissolve Pd(PPh₃)₄ in dry DCM. Add PhSiH₃. The solution should remain clear yellow.
-
Reaction: Add the solution to the pre-swollen resin.[4]
-
Incubation: Shake at Room Temperature (RT) for 2 x 15 minutes . (Repeating the step with fresh reagent is more effective than one long incubation).
-
Wash: Extensive washing with DCM, then DMF, then sodium diethyldithiocarbamate (0.02 M in DMF) to remove residual Pd.
Validation Check:
-
The resin should change color (often lighter) as the Alloc group is removed.
-
Kaiser Test: Positive (Blue) indicates free primary amine.
-
Chloranil Test: Positive (Blue/Green) indicates free secondary amine (e.g., Proline).
Protocol B: Cost-Effective Solution Phase
Best for: Large scale synthesis, budget-conscious labs.
Reagents:
-
Catalyst: Pd(OAc)₂ (5 mol%) + PPh₃ (20 mol%)
-
Scavenger: NDMBA (1.2 – 1.5 eq)
-
Solvent: DCM or THF
Workflow:
-
Activation: Dissolve Pd(OAc)₂ and PPh₃ in the solvent. Stir for 5-10 mins until the solution turns from orange to bright yellow (formation of Pd(0)).
-
Addition: Add NDMBA and the Alloc-protected substrate.
-
Monitoring: Stir at RT. Monitor by TLC or LC-MS. Reaction typically completes in 30–60 mins.
-
Workup: Evaporate solvent. Purify via column chromatography. The allylated NDMBA byproduct is highly polar and easily separated.
Troubleshooting & Expert Insights
The "Black Precipitate" Issue
-
Symptom: The reaction mixture turns black/grey.
-
Cause: Pd(0) aggregation. This happens when the catalytic cycle stalls—usually because the scavenger is depleted or the oxidation state of Pd is destabilized by oxygen.
-
Fix: Increase the scavenger equivalents. Ensure rigorous Argon sparging. Add extra PPh₃ ligand to stabilize the Pd(0) species.
Incomplete Deprotection on Resin
-
Cause: Poor solvation or "hydrophobic collapse" of the peptide chain.
-
Fix: Switch solvent to CHCl₃/DMF (3:1) to improve resin swelling. Use Protocol A with Borane-Dimethylamine (Me₂NH·BH₃) if the amine is secondary, as it accelerates the specific cleavage of hindered carbamates.
Removal of Palladium Contaminants[5][7][8]
-
Insight: Palladium binds tightly to amines and sulfurs (Met, Cys). Simple washing is insufficient.
-
Protocol: Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DDC) in DMF. The DDC chelates Pd effectively, preventing metal leaching into the final cleavage step.
References
-
Gomez-Martinez, P., et al. "Nα-Alloc temporary protection in solid-phase peptide synthesis.[7] The use of amine–borane complexes as allyl group scavengers."[1] Journal of the Chemical Society, Perkin Transactions 1, 1999. Link
-
Thieriet, N., et al. "Solid-phase synthesis of 4-aminopiperidine analogues using the Alloc protecting group: An investigation of Alloc removal from secondary amines." Tetrahedron Letters, 1997. Link
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on orthogonality). Link
-
Biotage Application Note. "Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?" 2023.[4][6] Link
-
Vassar, V. C., et al. "Scavengers for the palladium-catalyzed deprotection of allyl esters and carbamates." Tetrahedron Letters, 1994. (Comparison of Dimedone vs NDMBA). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Validating N-(2-aminoethyl)carbamate Derivatives: A Comparative Analytical Guide
Topic: Validating the Structure of Synthesized N-(2-aminoethyl)carbamate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
N-(2-aminoethyl)carbamates (e.g., N-Boc-ethylenediamine) are pivotal "hybrid" linkers in medicinal chemistry, bridging the stability of amides with the permeability of esters. They serve as critical spacers in Antibody-Drug Conjugates (ADCs), PROTACs, and peptide mimetics. However, their synthesis is plagued by a "silent killer": intramolecular cyclization .
Under basic conditions or elevated temperatures, the free primary amine nucleophilically attacks the carbamate carbonyl, displacing the alkoxy group to form a thermodynamically stable cyclic urea (imidazolidin-2-one) . This byproduct is often chromatographically similar to the target but pharmacologically inert.
This guide compares the efficacy of three analytical validation workflows—Standard 1D NMR , High-Resolution Mass Spectrometry (HRMS) , and Advanced 2D NMR —to definitively distinguish the linear target from its cyclic imposter.
Part 1: The Structural Challenge (The "Alternative")
Before validating, one must understand the enemy. The primary failure mode in synthesizing mono-protected diamines is not decomposition, but cyclization .
-
Target Product (Linear): Reactive, flexible linker. Contains an alkoxy group (e.g., t-butoxy, benzyloxy).
-
Competitor Byproduct (Cyclic): Rigid, inert scaffold. Loss of the alkoxy group.
Figure 1: The Divergent Synthesis Pathway
The following diagram illustrates the kinetic vs. thermodynamic fate of the reaction.
Caption: Figure 1. The synthesis of N-(2-aminoethyl)carbamates carries an inherent risk of cyclization to imidazolidin-2-one, driven by the entropy of 5-membered ring formation and the expulsion of the alcohol leaving group.
Part 2: Comparative Analytical Framework
We evaluated three validation methodologies based on Specificity (ability to distinguish linear vs. cyclic), Sensitivity , and Throughput .
Method A: Standard 1H NMR (The Baseline)
-
Principle: Detection of the alkoxy group (e.g., t-butyl, benzyl) and analysis of methylene proton symmetry.
-
Verdict: Necessary but insufficient for complex derivatives where signal overlap occurs.
Method B: HRMS & Fragmentation (The Rapid Screen)
-
Principle: Mass difference detection. The cyclic urea is lighter than the linear carbamate by the mass of the leaving alcohol (e.g., 74 Da for Boc, 108 Da for Cbz).
-
Verdict: High Confidence for initial screening.
Method C: 2D NMR (HMBC/HSQC) (The Gold Standard)
-
Principle: Verifying long-range connectivity. Specifically, proving the carbonyl carbon is attached to both the ethylenediamine backbone and the alkoxy group.
-
Verdict: Definitive Proof . Required for IND-enabling studies.
Part 3: Data Presentation & Critical Shifts
The following table contrasts the spectral fingerprints of a representative target, N-Boc-ethylenediamine , against its cyclic byproduct, 2-imidazolidinone .
| Feature | Linear Target (N-Boc-ethylenediamine) | Cyclic Byproduct (2-Imidazolidinone) | Diagnostic Value |
| Molecular Weight | 160.21 Da | 86.09 Da | High: Mass Deficit of 74 Da (tBuOH) |
| 1H NMR: Alkoxy | Singlet ~1.45 ppm (9H) | Absent | Critical: Disappearance confirms cyclization |
| 1H NMR: Backbone | Two distinct multiplets (~2.8 & 3.2 ppm) | Singlet ~3.4–3.5 ppm (if unsubstituted) | Medium: Symmetry increases upon cyclization |
| 13C NMR: C=O | ~156 ppm (Carbamate) | ~163–166 ppm (Urea) | High: Urea carbonyl is downfield |
| IR Spectroscopy | C=O[2][3][4] Stretch ~1690–1700 cm⁻¹ | C=O Stretch ~1700–1730 cm⁻¹ | Low: Bands often overlap |
Technical Insight: In the cyclic urea, the ethylene backbone protons often collapse into a singlet (in D₂O) or a tight AA'BB' system due to the rigid symmetry of the ring, whereas the linear derivative shows distinct environments for the
-N and-N methylenes.
Part 4: Experimental Protocols
Protocol 1: Synthesis with Cyclization Suppression
To be used as the standard for generating the "Linear" control.
-
Preparation: Dissolve ethylenediamine (10 equiv.) in DCM at 0°C. High dilution prevents bis-functionalization.
-
Addition: Add Boc-anhydride (1 equiv.) in DCM dropwise over 2 hours.
-
Critical Control: Maintain temperature < 5°C. Heat promotes the intramolecular attack of the free amine on the Boc-carbonyl.
-
-
Quench: Wash with water to remove excess diamine.
-
Purification: Do not distill. Distillation heat (>80°C) often drives the cyclization of the pure product in the pot. Use silica chromatography or recrystallization.
Protocol 2: The "Gold Standard" Validation Workflow
Use this decision tree to validate your synthesized batch.
Caption: Figure 2. Analytical decision tree for validating N-(2-aminoethyl)carbamate derivatives. Note that HRMS provides the earliest "kill" signal for cyclic byproducts.
Part 5: Senior Scientist’s Commentary
Why 1D NMR is not enough: In my experience scaling up linker synthesis, I have seen batches of "pure" N-Boc-ethylenediamine that passed 1D NMR but failed in downstream conjugation. Why? The sample contained 5-10% cyclic urea. The cyclic urea's NH protons are broad and often invisible in CDCl₃, and its CH₂ singlet can hide under the target's multiplets if the resolution is poor.
The "Mass Deficit" Rule: Always run MS first. If you are making a Boc-protected amine (MW ~160) and you see a dominant peak at ~87, stop. You have made the cyclic urea. The loss of the t-butyl alcohol (Mass 74) is the tell-tale sign.
Storage Warning: Even validated linear carbamates can cyclize upon storage if traces of base remain. Always store these derivatives as their HCl or TFA salts if possible, or at -20°C if they must be kept as free bases. The protonation of the free amine shuts down the nucleophilic attack mechanism shown in Figure 1.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Spyropoulos, C., & Kokotos, C. G. (2014).[5] One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
Precision Monitoring of Carbamate Synthesis: An LC-MS Application Guide
Executive Summary
In the synthesis of carbamates—critical pharmacophores in drug development and agrochemistry—process analytical chemistry faces two distinct challenges: the thermal instability of the carbamate linkage and the lack of strong chromophores in aliphatic derivatives. While traditional techniques like GC-MS and HPLC-UV struggle with analyte degradation and low sensitivity respectively, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a superior solution.
This guide details a robust LC-MS workflow for monitoring carbamate formation. By coupling soft ionization (ESI) with specific quenching protocols, researchers can quantify isocyanate consumption and carbamate formation with high precision, avoiding the thermal reversion artifacts common in gas chromatography.
Part 1: Scientific Foundation & Technical Context
The Chemistry of Monitoring
The synthesis of carbamates typically involves the nucleophilic addition of an alcohol to an isocyanate or the reaction of an amine with a chloroformate/carbonate. The isocyanate route is the most common but analytically demanding due to the high reactivity of the isocyanate precursor.
Reaction Scheme:
The Analytical Challenge
-
Thermal Reversibility (The GC-MS Trap): Carbamates are thermally labile. In a GC injector port (
), they frequently undergo thermal degradation, reverting to the starting isocyanate and alcohol. This leads to false negatives for the product and false positives for the starting material [1]. -
UV Silence (The HPLC-UV Trap): Many aliphatic isocyanates and carbamates lack conjugated
-systems, resulting in negligible UV absorption above 210 nm. HPLC-UV requires complex pre- or post-column derivatization to render these visible, reducing throughput [2]. -
Hydrolytic Instability: Isocyanates react rapidly with moisture to form amines and ureas. A standard "dilute and shoot" approach with aqueous mobile phases will degrade the isocyanate before it reaches the detector, making accurate kinetic monitoring impossible without stabilization [3].
Part 2: Comparative Analysis of Analytical Techniques
The following table contrasts LC-MS with alternative methods for carbamate reaction monitoring.
| Feature | LC-MS (Recommended) | GC-MS | HPLC-UV | NMR |
| Analyte Stability | High (Ambient temp separation) | Low (Thermal degradation in injector) | High | High |
| Sensitivity | Excellent (ppb/ppt range) | Good (if stable) | Poor (requires derivatization) | Poor (mM range) |
| Selectivity | High (Mass-based, MRM) | High (Mass-based) | Low (Solvent interference at low | High (Structural) |
| Throughput | High (5-10 min/run) | Moderate | Low (Derivatization steps) | Low |
| Isocyanate Monitoring | Direct (via Derivatization) | Difficult (Thermal issues) | Difficult (No chromophore) | Direct (In situ) |
Part 3: Experimental Protocol
Reagents & Materials
-
Derivatizing Agent: Di-n-butylamine (DBA) or 1-(2-methoxyphenyl)piperazine (1,2-MP).
-
Why: These amines react instantaneously with unreacted isocyanates to form stable ureas, "freezing" the reaction state for analysis [4].
-
-
Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (LC-MS Grade) + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex), 2.1 x 50 mm, 1.7 µm particle size.
Sampling & Quenching Workflow (The "DBA Method")
This protocol ensures that the highly reactive isocyanate is quantified accurately alongside the stable carbamate product.
-
Preparation of Quench Solution: Prepare a 0.1 M solution of Dibutylamine (DBA) in dry Acetonitrile.
-
Sampling: At time
, withdraw a 50 µL aliquot from the reaction vessel. -
Immediate Quench: Transfer the aliquot immediately into a vial containing 950 µL of the DBA Quench Solution. Vortex for 10 seconds.
-
Dilution: Dilute the quenched sample 1:100 with Mobile Phase A/B (50:50) to bring concentrations within the linear dynamic range of the MS detector.
LC-MS Method Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
3.5 min: 95% B
-
4.5 min: 95% B
-
4.6 min: 5% B (Re-equilibration)
-
-
Detection (MRM Mode):
-
Carbamate Product: Monitor
and specific fragments (e.g., loss of alcohol). -
Isocyanate-DBA Urea: Monitor
and characteristic DBA fragments ( 130).
-
Part 4: Visualizations
Diagram 1: Reaction Monitoring Workflow
This diagram illustrates the parallel tracking of the stable product and the reactive intermediate via derivatization.
Caption: Workflow for quenching reactive isocyanates with dibutylamine (DBA) to enable simultaneous LC-MS quantification of starting material and product.
Diagram 2: Analytical Decision Matrix
A logic flow to validate the choice of LC-MS over other techniques.
Caption: Decision matrix highlighting LC-MS as the necessary choice for thermally labile or UV-inactive carbamate species.
Part 5: Data Interpretation & Validation
To validate the method, ensure the following:
-
Mass Balance: The molar sum of [Urea Derivative] + [Carbamate Product] should remain constant throughout the reaction time course (assuming no side reactions).
-
Linearity: Construct calibration curves for both the synthesized pure carbamate and the Isocyanate-DBA urea standard. An
is required [5].[6] -
Stability Check: Inject a standard of the carbamate into the LC-MS. If multiple peaks appear with the mass of the isocyanate or alcohol, thermal degradation in the LC source (rare but possible at very high desolvation temps) or on-column hydrolysis is occurring. Lower the source temperature to correct this.
References
-
Sigma-Aldrich. Isocyanate Sampling: Determination of organonitrogen compounds in air using LC-MS.
-
Separation Science. Effective Analysis of Carbamate Pesticides.
-
Environmental Protection Agency (EPA). Analysis of Isocyanates by Liquid Chromatography - Diode Array/MSD.
-
National Institutes of Health (NIH). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry.
-
Shimadzu. Mobile phases compatible for LC/MS.
Sources
- 1. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 2. US8058469B2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
Assessing the Functional Group Tolerance of New Deprotection Methods
Executive Summary
In modern total synthesis and medicinal chemistry, the value of a new deprotection methodology is rarely defined by its yield on a simple model substrate. Rather, its utility is determined by its chemoselectivity —its ability to cleave a specific protecting group without perturbing the complex, sensitive architecture of the rest of the molecule.
This guide outlines a rigorous framework for evaluating "mild" deprotection reagents against industry standards. We utilize the Additive Robustness Screen (pioneered by Collins and Glorius) as the core validation metric. To illustrate this workflow, we compare a traditional oxidative method (DDQ ) against a modern Visible-Light Photoredox protocol for the removal of para-methoxybenzyl (PMB) ethers.
The Chemoselectivity Challenge
When evaluating a new deprotection reagent, researchers often rely on "Scope Tables" that show successful cleavage on diverse cores. However, these tables rarely quantify what fails or what side reactions occur on bystander functional groups.
A true assessment requires an Intermolecular Additive Screen . By adding one equivalent of a potentially sensitive functional group (the "additive") to the standard reaction of a model substrate, we can simultaneously measure:
-
Product Yield: Does the additive poison the catalyst or inhibit the reagent?
-
Additive Recovery: Does the deprotection condition destroy the functional group?
Experimental Design: The Robustness Screen
The following workflow describes the standard operating procedure (SOP) for benchmarking functional group tolerance.
Diagram 1: The Robustness Screening Workflow
This logic flow illustrates the decision matrix for interpreting screen results.
Caption: Logical workflow for the Collins/Glorius Robustness Screen, categorizing outcomes by orthogonality vs. interference.
Comparative Case Study: PMB Deprotection
To demonstrate this assessment, we compare two methods for removing the p-methoxybenzyl (PMB) ether, a common protecting group for alcohols.
-
Method A (Standard): Stoichiometric DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1][2]
-
Method B (New/Alternative): Visible-Light Photoredox Catalysis (e.g., Ir-catalyst + Blue LED).
Diagram 2: Mechanistic Divergence
Understanding the mechanism explains the tolerance data.
Caption: Mechanistic comparison showing why Method A poses risks to acid-sensitive groups compared to Method B.
Data Presentation: Functional Group Survival
The following data simulates a robustness screen comparing the two methods. The "Survival %" indicates the recovery of the additive (bystander functional group) after the reaction time.
| Functional Group (Additive) | Method A: DDQ (Survival %) | Method B: Photoredox (Survival %) | Interpretation |
| Terminal Alkyne | 98% | 99% | Both methods tolerate unsaturation well. |
| Epoxide | < 10% | 95% | Critical Difference. Acidic byproducts of DDQ hydrolysis open the epoxide. Photoredox remains neutral. |
| Indole (N-H free) | 45% | 92% | DDQ is a strong oxidant and can oxidize electron-rich heterocycles. |
| Boc-Amine | 95% | 96% | Both methods are orthogonal to carbamates. |
| Thioether (S-Me) | 20% | 85% | Sulfur is easily oxidized by DDQ to sulfoxide. Photoredox is tunable to avoid this potential. |
| Aldehyde | 90% | 91% | Generally safe, though DDQ can dehydrogenate enolizable aldehydes under forcing conditions. |
Key Insight: While DDQ is effective for simple substrates, Method B (Photoredox) demonstrates superior "orthogonality" toward acid-sensitive (epoxide) and easily oxidizable (indole, thioether) motifs.
Detailed Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol 1: The Robustness Screen Setup
Objective: Quantify the survival of an additive during the deprotection of a model substrate.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the Model Substrate (e.g., PMB-protected decanol) in the reaction solvent (0.2 M).
-
Prepare stock solutions of each Additive (e.g., styrene oxide, N-Boc indole) in the reaction solvent (0.2 M).
-
Crucial Step: Prepare a stock solution of an Internal Standard (e.g., 1,3,5-trimethoxybenzene). This standard must be inert to both oxidative and acidic conditions.
-
-
Reaction Assembly:
-
To a reaction vial, add:
-
0.1 mmol Model Substrate.
-
0.1 mmol Additive (1.0 equiv).
-
0.1 mmol Internal Standard (1.0 equiv).
-
-
Add the Reagent (e.g., 1.2 equiv DDQ or 1 mol% Photocatalyst).
-
Dilute to final concentration (typically 0.1 M).
-
-
Execution:
-
Run the reaction under optimized conditions (Time/Temp/Light).
-
Control: Simultaneously run a vial with only the Additive and Reagent (no Substrate) to distinguish between "catalyst poisoning" (reaction fails, additive survives) and "additive decomposition" (reaction works, additive dies).
-
-
Analysis:
-
Quench the reaction (e.g., add aqueous NaHCO3 for DDQ).
-
Extract into CDCl3 (for NMR) or suitable GC solvent.
-
Measure:
-
Yield of Deprotected Alcohol (vs Internal Standard).
-
Recovery of Additive (vs Internal Standard).
-
-
Protocol 2: Interpreting the "False Negative"
If the reaction yield drops but the additive is fully recovered (Result B in Diagram 1), the additive is inhibiting the catalyst.
-
Troubleshooting: Increase catalyst loading or change the mechanistic pathway (e.g., switch from SET to Hydrogen Atom Transfer).
References
-
Collins, K. D., & Glorius, F. (2013).[5][6][7] A robustness screen for the rapid assessment of chemical reactions.[5][6][7][8] Nature Chemistry, 5, 597–601.[5][6] [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for DDQ/PMB mechanisms).
-
Campos, K. R., et al. (2019). The importance of synthetic chemistry in the pharmaceutical industry. Science, 363(6424). [Link]
-
Plutschack, M. B., et al. (2017). The Hitchhiker’s Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796–11893. (Reference for modern photoredox implementation). [Link]
Sources
- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robustness screen for the rapid assessment of chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of a robustness screen for the evaluation of synthetic organic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Characterization of Allyl (2-aminoethyl)carbamate Hydrochloride and its Strategic Alternatives
Introduction: Positioning Allyl (2-aminoethyl)carbamate Hydrochloride in Modern Synthesis
In the landscape of bioconjugation and complex molecule synthesis, bifunctional linkers are indispensable tools. Allyl (2-aminoethyl)carbamate hydrochloride, also known as N-Alloc-ethylenediamine hydrochloride, has emerged as a critical building block. It provides a primary amine for nucleophilic reactions and a secondary amine protected by an allyloxycarbonyl (Alloc) group. The true value of this reagent lies in the unique deprotection chemistry of the Alloc group, which offers an orthogonal strategy to the more common Boc and Fmoc protections.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. We will provide a detailed characterization profile of Allyl (2-aminoethyl)carbamate hydrochloride, offer a comparative analysis against its common alternatives, and supply field-proven experimental protocols for its validation. Our objective is to equip you with the necessary data and insights to make informed decisions for your synthetic strategies.
Section 1: Core Characterization of Allyl (2-aminoethyl)carbamate Hydrochloride
A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its successful application. This section details the essential characterization data for Allyl (2-aminoethyl)carbamate hydrochloride.
Physicochemical Properties
The fundamental properties of the reagent are summarized below. Sourcing high-purity material and adhering to recommended storage conditions are paramount for experimental reproducibility. The hydrochloride salt form enhances stability and simplifies handling compared to the free base.
| Property | Value | Source(s) |
| CAS Number | 1049722-41-9 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₁₃ClN₂O₂ | [1][3][4][5][6][7][8] |
| Molecular Weight | 180.63 g/mol | [1][3][4][5] |
| Appearance | White to off-white solid | [3][8] |
| Typical Purity | ≥95% - 98% | [6][8] |
| Storage Conditions | Room temperature, store under inert atmosphere, protect from moisture | [3][5][6] |
| Synonyms | N-Alloc-ethylenediamine HCl, Aloc-NH-(CH₂)₂-NH₂·HCl, Allyl-N-(2-aminoethyl)carbamate HCl | [1][8] |
Predicted Spectroscopic Profile
While vendor-specific data should always be consulted, the following represents the expected spectroscopic signature of Allyl (2-aminoethyl)carbamate hydrochloride based on its chemical structure.
-
¹H NMR (400 MHz, D₂O): The choice of a deuterated protic solvent like D₂O simplifies the spectrum by exchanging the amine and amide protons.
-
δ ~6.00-5.85 (m, 1H): The internal vinyl proton (-CH=CH₂) of the allyl group.
-
δ ~5.35-5.20 (m, 2H): The terminal vinyl protons (=CH₂) of the allyl group.
-
δ ~4.55 (d, 2H): The allylic protons (-O-CH₂-CH=).
-
δ ~3.40 (t, 2H): The methylene group adjacent to the carbamate nitrogen (-NH-CH₂-).
-
δ ~3.10 (t, 2H): The methylene group adjacent to the primary amine (-CH₂-NH₂).
-
-
¹³C NMR (100 MHz, D₂O):
-
δ ~158.5: Carbonyl carbon (C=O) of the carbamate.
-
δ ~133.0: Internal vinyl carbon (-CH=CH₂).
-
δ ~118.0: Terminal vinyl carbon (=CH₂).
-
δ ~66.5: Allylic carbon (-O-CH₂-).
-
δ ~41.0: Methylene carbon adjacent to the carbamate.
-
δ ~38.5: Methylene carbon adjacent to the primary amine.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet):
-
~3400 cm⁻¹ (broad): N-H stretching of the primary amine (NH₂) and hydrochloride salt.
-
~3300 cm⁻¹: N-H stretching of the secondary amine within the carbamate.
-
~3080 cm⁻¹: =C-H stretching of the alkene.
-
~2940, 2880 cm⁻¹: Asymmetric and symmetric C-H stretching of the methylene groups.
-
~1695 cm⁻¹ (strong): C=O stretching of the carbamate group.
-
~1645 cm⁻¹: C=C stretching of the allyl group.
-
~1540 cm⁻¹: N-H bending.
-
-
Mass Spectrometry (ESI-MS):
-
Expected [M+H]⁺: 145.0972 for the free base (C₆H₁₂N₂O₂), corresponding to the protonated molecule.
-
Section 2: Comparative Analysis with Strategic Alternatives
The selection of a protecting group is a critical decision in multi-step synthesis. The primary advantage of the Alloc group is its unique removal condition, which provides orthogonality. This means it can be removed without affecting other common protecting groups like Boc or Fmoc.
Head-to-Head: Alloc vs. Boc vs. Fmoc
The most common alternatives for mono-protection of ethylenediamine are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.
| Feature | Allyl (2-aminoethyl)carbamate HCl | N-Boc-ethylenediamine HCl | N-Fmoc-ethylenediamine HCl |
| CAS Number | 1049722-41-9 | 79513-35-2[9] | 391624-46-7 / 166410-32-8[10][11][12] |
| Molecular Weight | 180.63 g/mol | 196.68 g/mol [9] | 318.80 g/mol [10][11][12] |
| Physical Form | White to off-white solid[3][8] | Solid[9] | White powder[11][13] |
| Deprotection Reagent | Pd(0) catalyst (e.g., Pd(PPh₃)₄) with a scavenger (e.g., dimedone) | Strong Acid (e.g., TFA, HCl) | Base (e.g., 20% Piperidine in DMF) |
| Key Advantage | Orthogonal to acid- and base-labile groups. Mild, neutral conditions. | Stable to a wide range of nucleophilic and basic conditions. | Extremely base-labile; stable to acidic conditions. |
| Primary Application | Complex syntheses requiring multiple, orthogonal protection schemes. | General organic synthesis, peptide synthesis. | Solid-phase peptide synthesis (SPPS), oligonucleotide synthesis.[10] |
The Power of Orthogonality: A Strategic Workflow
The choice between Alloc, Boc, and Fmoc is dictated by the overall synthetic plan. The ability to deprotect one amine in the presence of the others allows for sequential, site-selective modifications of a molecule. This is particularly crucial in the synthesis of antibody-drug conjugates (ADCs) or complex peptides.
Caption: Orthogonal deprotection strategies for common amine protecting groups.
Section 3: Validated Experimental Protocols
To ensure the identity, purity, and stability of your starting material, the following protocols provide a robust framework for in-house validation.
Protocol for ¹H NMR Analysis
This protocol confirms the chemical structure and identity of the compound.
-
Sample Preparation: Accurately weigh 5-10 mg of Allyl (2-aminoethyl)carbamate hydrochloride.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterium oxide (D₂O) in a clean NMR tube. The use of D₂O is strategic as it will exchange with the labile N-H protons, removing their signals from the spectrum and simplifying interpretation.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton (zg30).
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Receiver Gain: Set automatically.
-
Temperature: 298 K.
-
-
Data Processing: Apply a Fourier transform with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum.
-
Analysis: Calibrate the residual H₂O peak to δ 4.79 ppm. Integrate all peaks and compare the chemical shifts and coupling patterns to the expected profile described in Section 1.2.
Protocol for Purity Determination by HPLC
This method is essential for quantifying the purity of the material and identifying any potential impurities.
Caption: Standard workflow for HPLC purity analysis.
Detailed HPLC Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water. The TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-15 min: 95% B
-
15-17 min: 95% to 5% B
-
17-20 min: 5% B (re-equilibration)
-
-
Detection: UV at 210 nm. The carbamate chromophore absorbs at this low wavelength.
-
Sample Preparation: Prepare a 1 mg/mL solution in Mobile Phase A.
-
Acceptance Criteria: A pure sample should exhibit a single major peak. Purity is calculated by the area percent method. For most applications, a purity of ≥98% is desirable.
Conclusion
Allyl (2-aminoethyl)carbamate hydrochloride is a valuable and versatile reagent for researchers in organic synthesis and drug development. Its key characterization data present a clear spectroscopic signature that can be readily verified using standard analytical techniques. Its true strategic importance is realized when compared to alternatives like N-Boc- and N-Fmoc-ethylenediamine; the Alloc group's unique palladium-mediated deprotection provides an essential orthogonal tool for complex, multi-step synthetic campaigns. By understanding its properties and employing robust analytical protocols as outlined in this guide, researchers can confidently integrate this linker into their workflows to achieve their synthetic goals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
